Tubastatin A's high selectivity for HDAC6 is attributed to its unique molecular structure, which fits into the specific architecture of the HDAC6 active site.
This specific interaction profile results in its remarkable selectivity, showing over 1000-fold selectivity for HDAC6 over other HDAC isoforms, with the exception of HDAC8 (57-fold selectivity) [3] [4].
For research and development purposes, the quantitative pharmacological data for this compound is summarized in the following table.
| Parameter | Value / Finding | Context / Notes |
|---|---|---|
| HDAC6 Inhibitory Potency (IC50) | 15 nM [3] | Cell-free assay |
| Selectivity (HDAC1 IC50) | >16 µM [4] | >1000-fold selectivity |
| Cellular Activity (HeLa cells) | IC50 = 2.5 µM [3] | Reduction of α-tubulin K40 hyperacetylation |
| In Vivo Efficacy (Mice) | 10 - 25 mg/kg [1] [5] [6] | Intraperitoneal (IP) injection; effective in disease models |
| Plasma Half-Life (Mice, IV) | 0.35 hours [1] | High clearance rate |
| Oral Bioavailability (Mice) | ~6% [1] | Low, due to high efflux ratio |
By inhibiting HDAC6, this compound induces a cascade of cellular effects that underlie its therapeutic potential in various disease models.
Summary of this compound's cellular mechanism and functional outcomes.
When working with this compound, it is crucial to be aware of its pharmacological and specificity profile.
| Parameter | Value / Finding | Context & Notes |
|---|---|---|
| Brain-to-Plasma Ratio (B/P) | 0.15 - 0.18 [1] [2] | Ratio of drug exposure (AUC) in brain compared to plasma. Indicates limited penetration. |
| Efflux Ratio | 9.83 [1] | High value indicates TubA is a strong substrate for efflux pumps at the BBB, actively transported out of the brain. |
| Plasma Half-Life (IV, mouse) | 0.35 hours [1] | Rapid clearance from systemic circulation. |
| Effective Dosing (IP, rodent) | 25 - 40 mg/kg [3] [2] [4] | Doses shown to produce therapeutic effects in various neurological disease models. |
| Primary Evidence of BBB Crossing | • Increased acetylated α-tubulin in brain [2] • Efficacy in disease models (stroke, ICH) [1] [3] [2] | Functional and biomarker evidence confirms that therapeutically relevant concentrations are achieved in the brain. |
TubA's passage across the BBB is characterized by limited passive diffusion coupled with significant active efflux.
Mechanism of Passage: TubA's ability to cross the BBB is primarily attributed to passive diffusion due to its small molecular size and suitable physicochemical properties [5]. However, its brain concentration is severely limited because it is a strong substrate for efflux transporters, particularly P-glycoprotein (P-gp), on the brain endothelial cells. These pumps actively transport TubA back into the blood, resulting in a high efflux ratio and a low brain-to-plasma ratio [1].
Functional Evidence of BBB Penetration: Despite its low penetration ratio, multiple studies using disease models confirm that TubA administered via intraperitoneal (IP) injection reaches the brain in sufficient quantities to exert a biological effect. The key evidence includes:
The following diagram illustrates the journey of this compound at the Blood-Brain Barrier and its key mechanism of action inside the neuron:
The property of limited BBB penetration is a significant consideration for drug development.
To evaluate the BBB penetration of a compound like this compound, researchers typically use the following key methodologies:
In Vivo Pharmacokinetic (PK) Study:
In Vivo Pharmacodynamic (PD) Study:
The molecular interactions between this compound and the second catalytic domain (CD2) of HDAC6 have been resolved to an ultra-high 1.10 Å resolution (PDB ID: 6THV), providing an exceptionally clear view of its binding mechanism [1] [2].
| Interaction Feature | Structural Description |
|---|---|
| Zinc Coordination | Monodentate coordination with the active-site Zn²⁺ ion [1]. |
| Linker Placement | The phenylhydroxamate linker is wedged between F583 and F643 side chains, engaging in a double π-stacking arrangement [1]. |
| Cap Group Positioning | The tetrahydro-γ-carboline (indole) cap nestles in a hydrophobic L1-loop pocket formed by H463, P464, F583, and L712 [1]. |
| Solvent-Exposed Group | The methylpiperazine moiety resides in a solvent-rich environment with limited direct enzyme contacts [1]. |
This compound is characterized as a highly potent and selective inhibitor. The table below summarizes key quantitative data essential for research and development applications [3] [4] [1].
| Parameter | Value | Context / Notes |
|---|---|---|
| HDAC6 IC₅₀ | 15 nM | Cell-free assay [3] [4]. |
| Selectivity (vs. other HDACs) | >1000-fold | Except HDAC8 (~57-fold) [3]. |
| In Vitro Anti-proliferative IC₅₀ | 2 μM (HCT116 cells) | Example from one cell line; varies by cell type [3]. |
| Plasma Half-Life (Mouse, IV) | 0.35 hours | High plasma clearance [1]. |
| Oral Bioavailability (Mouse) | ~6% | Low, due to high efflux ratio [1]. |
| Volume of Distribution (Vss, Mouse) | 4.14 L/kg | Suggests broad tissue distribution [1]. |
| Effective Dose (In Vivo, IP) | 10 - 100 mg/kg | Dose range showing efficacy in rodent disease models [1]. |
For researchers aiming to study HDAC6 inhibition or this compound's effects, here are summaries of key experimental methodologies.
A common fluorogenic assay uses full-length human recombinant HDAC6 expressed in Sf9 insect cells.
A standard method to confirm HDAC6 inhibition is to measure acetylation levels of its primary substrate, α-tubulin, via western blot.
HDAC6 is a cytosolic deacetylase with a wide range of substrates. Inhibiting it with this compound impacts several critical cellular processes, as illustrated in the following pathway diagram.
This compound inhibits HDAC6, leading to increased acetylation of key substrates and diverse cellular outcomes. The interaction between this compound and HDAC6 demonstrates how rational, structure-based design can yield highly selective inhibitors. The monodentate zinc coordination and specific cap-group interactions are key features that can inform the development of novel derivatives with potentially improved properties [1] [6].
| Parameter | Value / Outcome | Experimental Details |
|---|
| Plasma Half-life (t₁/₂) | IV: 0.35 h; PO: 0.86 h [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg; PO 30 mg/kg [1] | | Plasma Clearance (CL) | 222 mL/min/kg (High clearance) [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg [1] | | Volume of Distribution (Vss) | 4.14 L/kg (Indicates broad tissue distribution) [1] | Species/Strain: CD1 mice Dose: IV 3 mg/kg [1] | | Oral Bioavailability (F%) | ~6% [1] | Species/Strain: CD1 mice Dose: PO 30 mg/kg [1] | | Brain Penetration (B/P ratio) | ~0.15 (Limited) [1] | Finding: High efflux ratio (9.83) significantly limits brain absorption [1]. | | Effective Brain Penetration | Therapeutically active in brain disease models [1] | Evidence: Efficacy shown in Alzheimer's (25 mg/kg, IP), Parkinson's, and stroke models despite low B/P ratio [1]. | | Pharmacodynamic Effect (Peripheral) | Maximum Ac-α-tubulin in heart at 1 h post-injection [1] | Species/Strain: Mice Dose: 10 mg/kg, IP [1] |
To help you evaluate or replicate these findings, here is a detailed methodology for key in vivo experiments.
This protocol is the source for the quantitative PK data in the table above [1].
This protocol measures the functional effect of HDAC6 inhibition in vivo, correlating drug levels with biological activity [1].
This established protocol demonstrates this compound's efficacy in a peripheral disease model [2].
The diagram below illustrates the established mechanism of this compound and a generalized workflow for in vivo efficacy studies.
Diagram of this compound's in vivo mechanism and efficacy study workflow.
Histone deacetylase 6 (HDAC6) represents a unique member of the histone deacetylase family characterized by its cytoplasmic localization, ubiquitin-binding domain, and diverse non-histone substrates. Unlike other HDACs, HDAC6 possesses a complex domain structure including two catalytic domains (DD1 and DD2) and a C-terminal zinc finger ubiquitin-binding domain (HDAC6-UBD) that recognizes ubiquitinated proteins. This structural complexity enables HDAC6 to play crucial roles in cellular proteostasis, aggresome formation, and protein degradation pathways, making it an attractive therapeutic target for cancer and neurodegenerative diseases. The unique role of HDAC6 in the aggresomal degradation pathway positions it as a key regulator of cellular response to misfolded proteins and proteotoxic stress.
The tubastatin A scaffold has emerged as a privileged structure for developing highly selective HDAC6 inhibitors with improved pharmacological profiles. As a research chemical tool, this compound demonstrates remarkable selectivity (≥1000-fold) for HDAC6 over other HDAC isoforms, which has fueled extensive medicinal chemistry campaigns to develop optimized derivatives with enhanced potency, selectivity, and drug-like properties. The following diagram illustrates the central role of HDAC6 in cellular protein degradation pathways and the potential intervention points for this compound-based inhibitors:
Figure 1: HDAC6 Role in Protein Degradation Pathways. HDAC6 recognizes free ubiquitin chains generated from protein aggregates via its ubiquitin-binding domain (UBD), facilitating their transport along microtubules to the microtubule organizing center (MTOC) for aggresome formation and subsequent lysosomal degradation. This compound and related inhibitors can disrupt this process through HDAC6 inhibition. Based on information from [1].
The This compound scaffold follows the classic pharmacophore model of HDAC inhibitors consisting of three key components: (1) a cap group that interacts with the surface of the HDAC enzyme, (2) a linker region that occupies the hydrophobic channel, and (3) a zinc-binding group (ZBG) that chelates the zinc ion at the catalytic site. Recent synthetic efforts have focused extensively on modifying the cap group with fluorinated bi-, tri-, and tetracyclic systems to enhance potency and optimize drug-like properties. Luo et al. synthesized 16 novel this compound derivatives with fluorinated cap groups and observed that variations in the cap group from bi- to tri-, then to tetracyclic, coupled with the introduction of fluorinated groups, significantly enhanced antitumor activity [2].
The strategic introduction of fluorine atoms and fluorinated groups (e.g., difluoromethyl) serves multiple purposes in optimizing HDAC6 inhibitors. Fluorination can enhance metabolic stability, influence lipophilicity, and modulate membrane permeability through strategic changes in electronic distribution and molecular conformation. These modifications enable fine-tuning of pharmacokinetic properties while maintaining or improving target engagement. In the case of this compound derivatives, difluoromethyl-modified tricyclic derivatives demonstrated particularly broad-spectrum in vitro antitumor effects, with the most promising compound (14f) achieving sub-micromolar efficacy against human nasopharyngeal carcinoma (SUNE1) and breast cancer cells (MDA-MB-231) with IC~50~ values of 0.51 μM and 0.52 μM, respectively [2].
Table 1: Selected Fluorinated this compound Derivatives and Antitumor Activity [2]
| Compound | Cap Group Structure | Fluorination Pattern | Cancer Cell Line | IC~50~ (μM) | HDAC6 Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| 14f | Tetrahydrocarbozole | 3,3-difluoro | SUNE1 (nasopharyngeal) | 0.51 | -8.72 |
| 14f | Tetrahydrocarbozole | 3,3-difluoro | MDA-MB-231 (breast) | 0.52 | -8.72 |
| 13c | Indenoindole | 8-fluoro | SW1990 (pancreatic) | 2.06 | -7.45 |
| 13a | Dihydrobenzocarbazole | 2-fluoro | MCF-7 (breast) | 1.98 | -9.84 |
While this compound incorporates a hydroxamic acid function as the zinc-binding group, this moiety presents certain limitations including metabolic instability and potential genotoxicity concerns. Research by Kalin et al. explored mercaptoacetamide-based HDAC6 inhibitors as alternatives with improved pharmacological profiles [3]. These efforts yielded compound 2b featuring an aminoquinoline cap group, which demonstrated remarkable HDAC6 potency (1.3 nM) with >3000-fold selectivity over HDAC1. The thiol-based ZBG maintained excellent efficacy in cellular models, inducing a 10-fold increase in acetylated tubulin at 1 μM concentration in rat primary cortical cultures [3].
The synthetic pathways for these advanced derivatives typically involve:
Radiolabeling of this compound with carbon-11 provides a valuable tool for studying HDAC6 expression and inhibition using positron emission tomography (PET). The short half-life of carbon-11 (t~1/2~ = 20.4 min) necessitates efficient and rapid radiolabeling procedures. Miller et al. developed a method for labeling this compound at the hydroxamic acid site using [^11^C]carbon monoxide [4]. Initial attempts at a one-pot palladium-mediated insertion of [[^11^C]carbon monoxide between an aryl iodide and hydroxylamine resulted in low radiochemical yields (<5%). However, a optimized two-step process significantly improved yields:
This optimized approach achieved useful radiochemical yields of 16.1 ± 5.6% (n = 4) and represents a valuable method for incorporating carbon-11 into hydroxamic acid-containing HDAC inhibitors [4]. The production of [[^11^C]carbon monoxide itself has advanced significantly, with both "gas-phase" methods (e.g., reduction of [[^11^C]CO~2~ over zinc or molybdenum) and "wet" methods (e.g., decomposition of [[^11^C]formyl chloride) providing reliable access to this valuable synthon [5].
Fluorine-18 labeling (t~1/2~ = 109.8 min) offers the advantage of longer half-life compared to carbon-11, facilitating more extended imaging protocols and wider distribution from production sites. Researchers have developed a fluorine-18 labeled this compound analog ([^18^F]3) through a two-step synthesis comprising [^18^F]fluorination followed by hydroxamic acid formation [6]. This compound demonstrated favorable in vitro characteristics with IC~50~ values of 33.1 nM against HDAC6 and 996 nM against HDAC1, confirming retention of HDAC6 selectivity.
However, in vivo biodistribution studies in mice revealed low brain uptake of [[^18^F]3, limiting its application for neurodegenerative disease imaging. Metabolic studies showed promising stability with 70% of the compound remaining unchanged at 30 minutes post-injection in mouse plasma. Importantly, the compound demonstrated high tolerance to defluorination with stable bone radioactivity (~2% ID/g), suggesting the low brain uptake was not attributable to P-glycoprotein efflux based on cyclosporine A pretreatment experiments [6]. The experimental workflow for developing and evaluating such radiolabeled HDAC6 inhibitors is summarized below:
Figure 2: Experimental Workflow for Radiochemical Labeling and Evaluation of this compound Derivatives. The protocol encompasses both carbon-11 and fluorine-18 labeling approaches, with comprehensive in vitro and in vivo evaluation to assess imaging potential. Based on information from [4] [6].
The evaluation of this compound derivatives for anticancer applications employs standardized in vitro assays to determine potency and selectivity. The anti-proliferative activity is typically measured using cell viability assays (e.g., MTT, MTS, or WST-1) after 48-72 hours of compound exposure. Results are expressed as IC~50~ values, representing the concentration that inhibits cell proliferation by 50%. Luo et al. demonstrated that the most promising fluorinated this compound derivatives exhibited micromolar or sub-micromolar efficacy across various cancer cell lines, with compound 13c showing particular promise due to its significant anti-proliferative activity against pancreatic cancer cells (SW1990) coupled with low cytotoxicity to normal cells [2].
For mechanistic studies, western blot analysis is employed to monitor acetylation of HDAC6-specific substrates such as α-tubulin (acetylation at Lys40), while histone H3 acetylation serves as a marker for class I HDAC inhibition. This allows researchers to confirm the on-target engagement and selectivity of this compound derivatives for HDAC6 versus other HDAC isoforms. Additionally, colony formation assays assess the ability of compounds to inhibit long-term cancer cell proliferation and metastatic potential, providing insight into the sustained antitumor effects beyond immediate cytotoxicity [7].
For potential central nervous system applications, assessing blood-brain barrier permeability is crucial. Multiple complementary approaches are employed:
Studies with benzothiazole-derived HDAC inhibitors related to this compound have demonstrated significantly higher BBB permeability compared to reference compounds like SAHA, highlighting the importance of structural optimization for CNS targeting [7]. These assessment methods are particularly relevant for developing HDAC6 inhibitors for neurodegenerative diseases where brain exposure is essential for therapeutic efficacy.
Table 2: Biological Evaluation Methods for this compound Derivatives
| Assay Type | Specific Method | Key Readouts | Application to this compound |
|---|---|---|---|
| Anti-proliferative | Cell viability assay (MTT/MTS) | IC~50~ values | Sub-micromolar potency in various cancer lines [2] |
| Target Engagement | Western blot | Acetylated α-tubulin, acetylated histone H3 | HDAC6 selectivity confirmation [7] |
| Colony Formation | Clonogenic assay | Colony number and size | Inhibition of metastatic potential [7] |
| HDAC Selectivity | Fluorescence-based enzyme assay | IC~50~ for HDAC isoforms | >1000-fold selectivity for HDAC6 [3] |
| BBB Permeability | PAMPA-BBB, in vivo PK | Brain-to-plasma ratio | CNS penetrance optimization [7] |
| Molecular Interactions | Molecular docking | Binding energy, interaction patterns | -9.84 kcal/mol for compound 13a [2] |
The development of this compound derivatives and their radiochemical analogs holds significant promise for both therapeutic and imaging applications. In oncology, the potent antitumor activity against various cancer types—including nasopharyngeal carcinoma, breast cancer, and pancreatic cancer—supports further development as anticancer agents, particularly given the favorable selectivity profiles observed with fluorinated derivatives [2]. The combination of HDAC6 inhibition with proteasome inhibitors represents a particularly promising approach for hematological malignancies like multiple myeloma, leveraging the interconnected roles of HDAC6 in protein degradation pathways [1].
In the central nervous system domain, the development of CNS-penetrant HDAC6 inhibitors based on the this compound scaffold faces challenges but continues to advance. While the fluorine-18 labeled this compound analog exhibited limited brain penetration [6], other structural modifications—particularly those incorporating benzoheterocyclic cap groups derived from amyloid-β probes—have demonstrated significantly improved BBB permeability while maintaining HDAC6 inhibitory activity [7]. These advances open possibilities for treating neurodegenerative diseases such as Alzheimer's disease, where HDAC6 inhibition may modulate tau phosphorylation and facilitate clearance of protein aggregates.
The radiochemical tools developed for this compound provide valuable research instruments for studying HDAC6 biology and for patient stratification in clinical trials of HDAC6-targeted therapies. While current radiolabeled versions have limitations in brain imaging, ongoing optimization of physicochemical properties through fluorination and other structural modifications may yield improved PET tracers for quantifying HDAC6 expression in both peripheral and central nervous system disorders.
This compound and its structurally optimized derivatives represent valuable chemical tools for probing HDAC6 biology and developing potential therapeutics for cancer and neurodegenerative diseases. Strategic fluorination of cap groups, particularly with difluoromethyl-modified tricyclic systems, significantly enhances antitumor potency while maintaining selectivity. Radiochemical labeling approaches using carbon-11 and fluorine-18, while challenging, provide important molecular imaging tools for target engagement studies and patient stratification. Continued optimization of these compounds, particularly regarding blood-brain barrier penetration and pharmacokinetic properties, will further expand their therapeutic potential and utility as research probes for understanding HDAC6 biology in health and disease.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, distinct from apoptosis, necroptosis, and autophagy in its morphological and biochemical features. [1] [2] The discovery of druggable ferroptosis inducers represents a promising therapeutic approach for cancer treatment, particularly for tumors developing resistance to conventional therapies. Through large-scale drug screening, this compound (Tub), previously characterized as a selective HDAC6 inhibitor, has been identified as a novel ferroptosis inducer that directly binds to and inhibits glutathione peroxidase 4 (GPX4), the key enzyme responsible for neutralizing lipid peroxides. [1] [2] This newly discovered mechanism is independent of HDAC6 inhibition, as demonstrated by the inability of other HDAC6 inhibitors (CAY10603 and SKLB-23bb) to induce ferroptosis and the maintained ferroptosis induction in HDAC6-knockdown cells. [1]
Radiotherapy, a cornerstone in cancer treatment, promotes ferroptosis by generating reactive oxygen species (ROS) and upregulating acyl-CoA synthetase long-chain family member 4 (ACSL4). [1] [3] However, cancer cells often develop ferroptosis tolerance and radioresistance through adaptive mechanisms, including Nrf2-mediated GPX4 transcription and inhibition of lysosome-mediated GPX4 degradation. [1] [2] this compound overcomes this resistance by directly inhibiting GPX4 enzymatic activity, thereby sensitizing cancer cells to radiotherapy-induced lipid peroxidation and cell death. [1] [2] The excellent bioavailability and significant tumor suppression capability of this compound demonstrated in mouse xenograft models provide a compelling rationale for its clinical evaluation in combination with radiotherapy. [1] [2]
The diagram below illustrates the experimental workflow for evaluating this compound as a ferroptosis inducer in combination with radiotherapy:
The following diagram illustrates the molecular mechanism by which this compound induces ferroptosis and sensitizes cancer cells to radiotherapy:
Table 1: Recommended cell lines and culture conditions for this compound ferroptosis studies
| Cell Line | Cancer Type | Ferroptosis Sensitivity | Culture Medium | Key Characteristics |
|---|---|---|---|---|
| MDA-MB-231 | Breast cancer | High (ACSL4-high) | DMEM + 10% FBS | Triple-negative, invasive |
| MCF-7 | Breast cancer | Moderate | RPMI-1640 + 10% FBS | Luminal A type |
| Y79-CR | Retinoblastoma | High (drug-resistant) | RPMI-1640 + 20% FBS | Carboplatin-resistant, high autophagy |
| Patient-derived organoids | Various | Variable | Organoid-specific medium | Clinically relevant models |
Table 2: Essential reagents and working concentrations for this compound ferroptosis studies
| Reagent/Compound | Function | Stock Concentration | Working Concentration | Supplier Examples |
|---|
| this compound | GPX4 inhibitor, ferroptosis inducer | 10-50 mM in DMSO | 0.1-10 µM (in vitro) 10-25 mg/kg (in vivo) | Cayman Chemical, MedChemExpress | | Ferrostatin-1 (Fer-1) | Ferroptosis inhibitor | 10 mM in DMSO | 1-2 µM | Sigma-Aldrich, Tocris | | Deferoxamine (DFO) | Iron chelator | 100 mM in water | 10-100 µM | Sigma-Aldrich | | Z-VAD-FMK | Apoptosis inhibitor | 20 mM in DMSO | 20 µM | Selleck Chemicals | | RSL3 | GPX4 inhibitor (positive control) | 10 mM in DMSO | 0.1-1 µM | MedChemExpress | | Erastin | System Xc- inhibitor (positive control) | 10 mM in DMSO | 1-10 µM | Sigma-Aldrich | | C11-BODIPY581/591 | Lipid peroxidation sensor | 2 mM in DMSO | 2 µM | Thermo Fisher |
This compound preparation:
Treatment protocol:
Radiation exposure:
Cell viability measurement:
Lipid peroxidation detection:
GSH measurement:
GPX4 activity assay:
Cell preparation for inoculation:
Tumor implantation:
Randomization and grouping:
Drug administration:
Radiation treatment:
Tumor measurement:
Lipid peroxidation assessment in tumors:
Histological analysis:
Table 3: Expected experimental outcomes for this compound and radiation combination
| Parameter | This compound Alone | Radiation Alone | Combination Treatment | Significance |
|---|---|---|---|---|
| Cell Viability | 60-80% (at 2-5 µM) | 70-90% (at 4-8 Gy) | 20-40% | Synergistic effect (CI<1) |
| Lipid Peroxidation | 2-3 fold increase | 1.5-2 fold increase | 4-6 fold increase | Significant potentiation |
| GPX4 Activity | 40-60% inhibition | No significant change | 40-60% inhibition | This compound-specific effect |
| GSH Levels | No significant change | No significant change | No significant change | Confirms GPX4 direct inhibition |
| Tumor Growth Inhibition | 30-50% TGI | 40-60% TGI | 70-90% TGI | Significant enhancement vs monotherapy |
Experimental design:
Statistical tests:
Data presentation:
Table 4: Common issues and solutions in this compound ferroptosis experiments
| Problem | Possible Causes | Solutions |
|---|---|---|
| Inconsistent ferroptosis induction | Variable iron levels in serum | Use consistent serum batch, consider chelex treatment |
| Lack of radiation sensitization | Suboptimal timing between drug and radiation | Test pre-treatment times (1-4 hours before radiation) |
| High variability in in vivo results | Uneven tumor uptake of drug | Verify drug formulation, consider alternative administration routes |
| Weak lipid peroxidation signal | Insufficient oxidative stress | Combine with low-dose erastin (0.1-0.5 µM) to enhance effect |
| Toxicity in animal studies | Dose too high | Implement dose escalation study, monitor weight daily |
| GPX4 activity not inhibited | Ineffective drug preparation | Verify stock concentration, prepare fresh working solutions |
The combination of this compound with radiotherapy represents a promising strategy for overcoming radioresistance across various cancer types through the induction of ferroptosis. The detailed protocols provided herein enable researchers to reliably assess the efficacy and mechanism of this combination approach in both in vitro and in vivo settings. The key advantage of this compound lies in its direct inhibition of GPX4 enzymatic activity, bypassing the common resistance mechanisms that limit the effectiveness of conventional ferroptosis inducers.
Future applications of this approach may include combination with immunotherapy, given the emerging role of ferroptosis in enhancing antitumor immunity, and extension to other treatment-resistant cancer types beyond those discussed here. Additionally, the development of biomarkers for patient selection, such as GPX4 expression levels or lipid peroxidation capacity, could facilitate the clinical translation of this therapeutic strategy.
Tubastatin A (TubA) is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant anti-fibrotic effects in experimental models of pulmonary fibrosis. While initially characterized as an HDAC6 inhibitor with an IC50 of 15 nM and >1000-fold selectivity over other HDAC isoforms (except HDAC8, 57-fold), emerging research suggests that its anti-fibrotic mechanisms may extend beyond HDAC6 inhibition alone [1]. Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a chronic, progressive, and fatal disease characterized by excessive deposition of extracellular matrix proteins such as type I collagen, leading to compromised lung function. The transforming growth factor-beta (TGF-β) pathway plays a central role in fibrogenesis, activating both Smad-dependent and independent signaling cascades, including the PI3K-Akt pathway, which promotes fibroblast proliferation and differentiation into collagen-producing myofibroblasts [2] [3].
Recent investigations have revealed that this compound effectively ameliorates pulmonary fibrosis primarily by targeting the TGFβ-PI3K-Akt pathway, likely through an HDAC6-independent mechanism [2] [3] [4]. Treatment with this compound results in decreased Akt phosphorylation at Ser473 and enhanced association of Akt with its negative regulator PHLPP (PH domain and Leucine rich repeat Protein Phosphatase). This leads to subsequent modulation of downstream pathways including reduction in HIF-1α-VEGF axis signaling and restoration of autophagy processes, as evidenced by increased LC3B-II levels, a marker of autophagosome formation [2]. The compound has shown efficacy in both in vitro models using human lung fibroblasts and in vivo animal models of bleomycin-induced pulmonary fibrosis, positioning it as a promising candidate for therapeutic development against fibrotic lung diseases.
Table 1: Key Characteristics of this compound in Pulmonary Fibrosis Research
| Parameter | Specification | Experimental Context |
|---|---|---|
| Primary Target | HDAC6 (IC50 = 15 nM) | Enzymatic inhibition assays [1] |
| Selectivity | >1000-fold vs other HDACs (except HDAC8: 57-fold) | Isoform selectivity profiling [1] |
| Anti-fibrotic Mechanism | Targets TGFβ-PI3K-Akt pathway | Human lung fibroblasts and mouse models [2] |
| Effect on Akt Signaling | Reduces Akt phosphorylation (Ser473) | Immunoblot analysis [2] |
| Effect on Collagen I | Significant repression of TGF-β1-induced expression | qRT-PCR and immunoblots [2] |
| In Vivo Efficacy | Ameliorates bleomycin-induced fibrosis | Mouse model, 21-day treatment [2] |
Table 2: Key Antibodies for this compound Mechanism Studies
| Target | Supplier | Catalog Number | Application |
|---|---|---|---|
| Type I Collagen | Abcam | Custom | Fibrosis marker [2] |
| α-SMA | Sigma-Aldrich | Custom | Myofibroblast marker [2] |
| Phospho-Akt (Ser473) | Cell Signaling Technology | Custom | PI3K-Akt pathway activation [2] |
| HDAC6 | Santa Cruz (H-300) | Custom | Target expression [2] |
| Acetylated α-tubulin | Cell Signaling Technology | #3971 | HDAC6 inhibition biomarker [7] |
| LC3B | Cell Signaling Technology | Custom | Autophagy marker [2] |
| HIF-1α | Santa Cruz | Custom | Downstream signaling [2] |
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-fibrotic effects and the key experimental approaches for investigating these mechanisms:
This diagram illustrates the central finding that this compound ameliorates pulmonary fibrosis by targeting the TGFβ-PI3K-Akt pathway through enhancing Akt-PHLPP association, which reduces Akt phosphorylation and subsequently modulates downstream effectors including HIF-1α-VEGF axis and autophagy, ultimately leading to reduced collagen production and fibrosis. The dashed lines indicate the experimental approaches used to investigate these mechanisms.
The experimental protocols outlined above demonstrate that this compound represents a promising therapeutic candidate for pulmonary fibrosis through its multimodal inhibition of pro-fibrotic signaling. The compound's ability to repress TGF-β1-induced collagen expression in lung fibroblasts, coupled with its efficacy in ameliorating bleomycin-induced fibrosis in mouse models, provides compelling evidence for its therapeutic potential [2]. Interestingly, the anti-fibrotic effects appear to operate through an HDAC6-independent mechanism, as demonstrated by the persistence of this compound's benefits in HDAC6 knockout mice and the inability of HDAC6 knockdown alone to replicate its anti-fibrotic effects [2]. This suggests that this compound may have additional molecular targets beyond HDAC6 that contribute to its anti-fibrotic activity, possibly including HDAC10 or other components of the TGFβ-PI3K-Akt pathway [1].
From a therapeutic development perspective, this compound offers several advantages, including its favorable selectivity profile and demonstrated efficacy in multiple disease models [1] [8]. The dosing regimen of 10-25 mg/kg via intraperitoneal injection has shown significant anti-fibrotic effects without apparent toxicity in rodent studies [2] [6]. Researchers should consider that the therapeutic window may vary based on the specific fibrosis model and species used. Additionally, the combination of this compound with other anti-fibrotic agents currently in clinical use (e.g., nintedanib or pirfenidone) may yield synergistic effects and should be explored in future studies.
The protocols described herein provide a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential in pulmonary fibrosis. These standardized approaches will facilitate comparison across studies and accelerate the translational development of HDAC6 inhibitors and related compounds for fibrotic lung diseases.
This compound (TubA) represents a highly selective and potent inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme primarily involved in deacetylating non-histone substrates including α-tubulin, cortactin, and Hsp90. With an IC50 of 15 nM against HDAC6 in cell-free assays, this compound exhibits remarkable selectivity profiling—demonstrating >1,000-fold selectivity against all HDAC isozymes except HDAC8 (57-fold selective) [1] [2]. This unique selectivity profile makes this compound an invaluable chemical tool for dissecting HDAC6-specific functions in various cellular processes and disease models, including neurodegenerative disorders, cancer, inflammatory conditions, and osteoarthritis [3] [4] [5].
The molecular mechanism of this compound centers on its ability to inhibit deacetylase activity through interaction with the catalytic domains of HDAC6, resulting in increased acetylation of α-tubulin and subsequent modulation of microtubule-dependent cellular functions [6]. Unlike pan-HDAC inhibitors, this compound's selectivity minimizes off-target effects on histone acetylation, providing a more precise means to investigate HDAC6 biology without confounding effects from class I HDAC inhibition [5]. These application notes provide detailed methodologies for employing this compound in various experimental settings, complete with quantitative data and procedural protocols suitable for research and drug discovery applications.
The selectivity profile of this compound has been extensively characterized through comprehensive biochemical assays against various HDAC isoforms. As summarized in Table 1, this compound demonstrates nanomolar potency against HDAC6 with significant selectivity over other class I and II HDAC enzymes [1] [2]. This exceptional selectivity is crucial for attributing observed phenotypic effects specifically to HDAC6 inhibition rather than off-target HDAC effects.
Table 1: Selectivity Profile of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 Value | Assay Type | Selectivity Fold (vs. HDAC6) |
|---|---|---|---|
| HDAC6 | 15 nM | Cell-free | 1 |
| HDAC8 | 854 nM | Cell-free | 57-fold |
| HDAC1 | 1.64-16.4 μM | Cell-free | >1,000-fold |
| HDAC2 | 9.97 μM | Cell-free | >1,000-fold |
| HDAC3 | 2.26 μM | Cell-free | >1,000-fold |
| HDAC10 | Not determined | N/A | Also inhibited [2] |
It is important to note that while this compound is highly selective for HDAC6, some studies have reported additional inhibitory activity against HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) [2]. Additionally, one investigation in mouse oocytes suggested that this compound may affect Sirtuin activity and other HDAC subtypes, indicating that context-dependent off-target effects should be considered in experimental design [7]. However, the majority of studies validate this compound as a highly specific HDAC6 inhibitor when used at appropriate concentrations, particularly evidenced by its ability to increase α-tubulin acetylation without affecting histone acetylation marks [5].
In cellular systems, this compound effectively engages its target, as demonstrated by dose-dependent increases in acetylated α-tubulin levels—the primary substrate of HDAC6. In HeLa cells, this compound treatment resulted in an IC50 of 2.5 μM for reduction of K40 hyperacetylation of α-tubulin as measured by immunofluorescence [1]. Similar effects were observed across multiple cell types, including primary cortical neurons, where this compound induced α-tubulin hyperacetylation at 2.5 μM [8], and in chondrocytes, where 50 μM concentration significantly enhanced acetyl-α-tubulin levels while inhibiting HDAC6 expression [3].
The cellular potency varies depending on cell type and treatment duration, with most studies utilizing concentrations in the 1-10 μM range for functional assays. Importantly, cytotoxicity assays indicate that this compound exhibits minimal toxicity at effective working concentrations, with no significant cytotoxicity observed in chondrocytes at 100 μM for 12 hours [3].
Principle: This assay measures HDAC6 inhibition through the enzymatic cleavage of fluorogenic substrates, typically peptide conjugates containing acetylated lysine residues such as Arg-His-Lys-Lys(Ac)-AMC (RHK-K(Ac)-AMC). Upon deacetylation by HDAC6 and subsequent developer treatment, the fluorescent group (AMC) is released, generating a quantifiable signal proportional to enzyme activity [1].
Procedure:
Key Optimization Parameters:
Principle: This label-free method directly quantifies deacetylated reaction products using Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), providing direct measurement of substrate conversion without the need for fluorescent tags [1].
Procedure:
Table 2: Comparative Biochemical Assay Results for this compound
| Assay Type | HDAC6 Source | Substrate | Incubation Time | IC50 Value | Reference |
|---|---|---|---|---|---|
| Fluorogenic | Recombinant (Sf9) | RHK-K(Ac)-AMC | 2 hours | 0.0035 μM | [1] |
| Fluorogenic | Recombinant (Sf9) | RHK-K(Ac)-AMC | 2 hours | 0.015 μM | [1] |
| Fluorogenic | Recombinant (Sf9) | ZMAL | 90 minutes | 0.0304 μM | [1] |
| UHPLC-ESI-MS/MS | Recombinant (insect cells) | BATCP | 4 hours | 0.0349 μM | [1] |
| UHPLC-ESI-MS/MS | SH-SY5Y cellular lysate | BATCP | 8 hours | 0.0943 μM | [1] |
| Fluorogenic | HeLaS3 cellular lysate | HDAC-Glo substrate | 15 minutes pre-incubation | 0.031 μM | [1] |
Principle: This method assesses cellular target engagement by measuring increased α-tubulin acetylation at Lys40, a direct substrate of HDAC6, using immunofluorescence detection. This serves as a pharmacodynamic biomarker for HDAC6 inhibition in intact cells [1] [6].
Procedure:
Key Considerations:
Principle: This protocol determines the cellular potency of this compound by measuring its ability to inhibit HDAC6-mediated deacetylation in intact cells using the HDAC-Glo assay system [1].
Procedure:
Results Interpretation: The cellular IC50 for this compound in HeLaS3 cells was determined to be 0.031 μM, demonstrating potent cellular activity despite the higher concentrations typically needed for functional effects in cellular models [1]. This discrepancy between biochemical and cellular potency is attributed to cellular permeability, protein binding, and compensatory mechanisms.
Principle: HDAC6 inhibition by this compound enhances microtubule stability through increased binding of HDAC6 to microtubules rather than directly through α-tubulin acetylation [6]. This assay evaluates microtubule resistance to depolymerizing conditions.
Procedure:
Dynamic Instability Measurements: For quantitative analysis of microtubule dynamics in live cells:
Principle: HDAC6 regulates autophagy through multiple mechanisms, including cortactin deacetylation and protein aggregate clearance. This compound treatment induces autophagy, which can be monitored through key autophagy markers [3].
Procedure:
Functional Autophagy Assessment: To validate functional autophagy flux:
Studies in chondrocytes demonstrate that this compound (50 μM) significantly increases expression of Atg5, Beclin1, and the LC3 II/I ratio while decreasing p62 levels, confirming autophagy induction [3]. Furthermore, the protective effects of this compound in osteoarthritis models were abolished by autophagy inhibitors, establishing a causal relationship between HDAC6 inhibition, autophagy activation, and cytoprotection [3].
This compound has demonstrated efficacy across multiple disease models, informing both basic biology and therapeutic development:
Osteoarthritis Models: In mouse chondrocytes and OA models, this compound (50 μM) reduced oxidative stress, decreased apoptosis (reduced cleaved caspase-3 and Bax, increased Bcl2), and attenuated extracellular matrix degradation (increased Collagen II and Aggrecan, decreased ADAMTS5) [3]. These effects were mediated through HDAC6 inhibition and subsequent autophagy activation.
Neuroprotection Studies: In rat stroke models (MCAO), this compound (25 mg/kg) administered immediately or 24 hours post-ischemia improved functional recovery, reduced brain infarction (60-70% reduction), and ameliorated neuronal cell death [5]. These benefits were associated with restored α-tubulin acetylation and upregulation of FGF-21 signaling.
Inflammatory Conditions: this compound exhibited anti-inflammatory and anti-rheumatic effects in collagen-induced arthritis models, significantly inhibiting clinical scores (~70%) comparable to dexamethasone [4]. In macrophages, it inhibited TNF-α (IC50 = 272 nM) and IL-6 (IC50 = 712 nM) production in response to LPS stimulation [4].
When designing experiments with this compound, several key factors require consideration:
Concentration Optimization: While biochemical IC50 values are in the low nanomolar range, cellular functional assays typically require micromolar concentrations (1-50 μM) for efficacy. This discrepancy likely reflects cellular permeability, efflux mechanisms, and the need to achieve sufficient target occupancy for phenotypic effects.
Treatment Duration: Acute effects on α-tubulin acetylation can be detected within 2-6 hours, while functional consequences often require prolonged exposure (24-72 hours). Time-course experiments are recommended to establish optimal treatment protocols for specific endpoints.
Cell Type Variability: Sensitivity to this compound varies significantly across cell types. Primary cells often require higher concentrations than transformed cell lines. Table 3 summarizes antiproliferative IC50 values across various cell lines.
Table 3: Functional Activity of this compound in Cellular Models
| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |
|---|---|---|---|---|
| HCT116 | Antiproliferative | 72 hours | 2 μM | [1] |
| MCF-7 | Antiproliferative | 72 hours | 3.7 μM | [1] |
| Jurkat | Cytotoxicity | 72 hours | 3.38 μM | [1] |
| CAL27 | Antiproliferative | 72 hours | 4.6 μM | [1] |
| PC3 | Antiproliferative | 72 hours | 8.6 μM | [1] |
| MDA-MB-231 | Antiproliferative | 72 hours | 10.4 μM | [1] |
| HEL | Antiproliferative | 48 hours | 3.75 μM | [1] |
Control Experiments: Given the reported potential inhibition of HDAC8 and Sirtuins at higher concentrations [7], appropriate controls are essential. These include:
Solubility and Storage: this compound is soluble in DMSO (up to 8 mg/mL) but has limited aqueous solubility (<1 mg/mL) [8]. Prepare fresh stock solutions in DMSO and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
This compound represents a valuable chemical probe for investigating HDAC6 biology across diverse research contexts. The protocols outlined herein provide comprehensive guidance for assessing HDAC6 inhibition in biochemical and cellular settings, validating target engagement, and evaluating functional consequences. When applied with appropriate controls and consideration of experimental context, this compound enables robust dissection of HDAC6-specific functions with minimal confounding effects from other HDAC isoforms. Researchers should carefully optimize concentration and treatment conditions for their specific experimental systems while employing multiple complementary approaches to validate findings.
Diagram 1: Mechanism of HDAC6 inhibition by this compound and key assessment methods. This compound specifically inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent biological effects. Appropriate assays measure biochemical inhibition, cellular target engagement, and functional consequences.
This compound (TubA) is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC₅₀ of 15 nM in cell-free assays, demonstrating over 1000-fold selectivity against all other HDAC isoforms except HDAC8 (57-fold selectivity). [1] [2] HDAC6 is a unique cytoplasmic deacetylase that primarily targets non-histone proteins including α-tubulin, cortactin, and heat shock protein 90 (HSP90). [3] [4] Unlike nuclear HDACs, HDAC6 contains a nuclear exclusion signal and cytoplasmic retention signal, making it predominantly cytoplasmic and responsible for regulating microtubule dynamics and cellular motility. [5] [3]
In the context of myogenesis, HDAC6 plays a crucial regulatory role in muscle differentiation through its control of α-tubulin acetylation states. Microtubules undergo significant reorganization during myogenesis to support the growth and elongation of nascent muscle fibers. [5] The acetylation of α-tubulin, regulated by the balance between HDAC6 and acetyltransferases, influences microtubule stability and intracellular transport. [5] Research has demonstrated that precise temporal control of HDAC6 inhibition during myogenic differentiation can yield paradoxical effects—either impairing or enhancing myotube formation depending on the differentiation stage. [1] [6] [5] This nuanced relationship makes this compound a valuable research tool for investigating the mechanisms of muscle development and regeneration.
Research has revealed that this compound exerts timing-dependent effects on myotube formation, with dramatically different outcomes based on the developmental stage at which treatment is initiated:
Early-Stage Inhibition Impairs Myotube Formation: When this compound is administered early in the myogenic process (during myoblast proliferation or initial commitment phases), it significantly impairs myotube formation. In C2C12 myoblasts, treatment with 7.5 µM this compound resulted in disrupted myotube formation, preventing the normal differentiation process. [1] [2] This impairment is attributed to premature hyperacetylation of α-tubulin, which may disrupt the precise microtubule reorganization required for initial myoblast alignment and fusion. [5]
Late-Stage Enhancement Promotes Myotube Elongation: Conversely, when this compound treatment is initiated after myotubes have formed, it promotes myotube elongation and maturation. [6] [5] The hyperacetylation of α-tubulin in established myotubes appears to enhance microtubule stability and support structural elongation. This contrasting effect highlights the context-dependent nature of HDAC6 inhibition in myogenesis and underscores the importance of temporal precision in experimental design.
Beyond direct effects on myotube formation, this compound demonstrates significant activity in maintaining muscle stem cell (MuSC) quiescence. A 2022 study demonstrated that this compound treatment (40 µM) prevented primary cilium resorption and maintained MuSCs in a reversible quiescent state for up to 120 hours ex vivo. [7] This effect was mediated through HDAC6 inhibition, which preserved the primary cilium—a critical organelle for quiescence signaling—and subsequently repressed Hedgehog signaling, a pathway known to trigger MuSC activation and proliferation. [7] The ability to maintain MuSC quiescence ex vivo has significant implications for stem cell transplantation therapies, as quiescent MuSCs demonstrate enhanced engraftment potential and therapeutic efficiency compared to activated cells. [7]
Table 1: this compound Effects on Myotube Formation and Related Cellular Processes
| Cell Type | Concentration | Effect on Myotubes | Additional Observations | Reference |
|---|---|---|---|---|
| C2C12 myoblasts | 7.5 µM | Impaired myotube formation | Early-stage hyperacetylation disrupts differentiation | [1] [2] |
| C2C12 myotubes | 7.5 µM | Enhanced elongation | Late-stage hyperacetylation promotes maturation | [6] [5] |
| Primary muscle stem cells | 40 µM | Maintained quiescence, enhanced engraftment | Prevented primary cilium resorption for 120h | [7] |
| Primary cortical neurons | 5-10 µM | Neuroprotection | Dose-dependent protection against oxidative stress | [1] [2] |
| HEK293T | ~2 μg/ml (~5.4 µM) | Induced PTEN expression and membrane translocation | Increased acetylation at K163 | [1] |
Table 2: this compound Dosing, Solubility, and Pharmacological Properties
| Parameter | Value | Context | Reference |
|---|---|---|---|
| HDAC6 IC₅₀ | 15 nM | Cell-free assay | [1] [2] |
| HDAC8 IC₅₀ | 854 nM | Cell-free assay | [1] [2] |
| In vivo dosage | 0.5-25 mg/kg | Mouse/rat models, daily i.p. injection | [1] [2] [4] |
| AUCbrain/AUCplasma | 0.18 | Mouse pharmacokinetics | [4] |
| Solubility | 100 mg/mL in DMSO (warmed at 50°C) | In vitro stock solution | [2] |
| Plasmatic half-life | ~2 hours | Mouse pharmacokinetics | [4] |
| In vivo formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | For 5 mg/mL working solution | [2] |
Objective: To evaluate the timing-dependent effects of this compound on myotube formation using the C2C12 mouse myoblast cell line.
Materials:
Procedure:
Cell Culture and Differentiation:
This compound Treatment:
Analysis and Assessment:
Objective: To maintain muscle stem cells (MuSCs) in a quiescent state ex vivo using this compound for enhanced transplantation potential.
Materials:
Procedure:
MuSC Isolation and Culture:
This compound Treatment:
Quiescence Assessment:
The mechanism by which this compound maintains muscle stem cell quiescence involves the preservation of primary cilium, a microtubule-based organelle that functions as a signaling hub for quiescence maintenance. [7] The following diagram illustrates this signaling pathway:
Figure 1: this compound maintains muscle stem cell quiescence through primary cilium stabilization. The diagram illustrates how HDAC6 inhibition stabilizes the primary cilium, leading to Hedgehog signaling repression and quiescence maintenance.
The dual role of this compound in myotube formation regulation is mediated through microtubule acetylation dynamics and their impact on myogenic differentiation. The following diagram summarizes these mechanistic relationships:
Figure 2: Dual regulation of myotube formation by this compound through α-tubulin hyperacetylation. The timing of HDAC6 inhibition determines whether myotube formation is impaired or enhanced, depending on the myogenic differentiation stage.
The paradoxical effects of this compound on myotube formation can be understood through its interaction with dysferlin, a protein involved in myogenesis. Research has shown that dysferlin interacts with both HDAC6 and α-tubulin, preventing HDAC6 from deacetylating its substrate. [5] This natural regulatory mechanism suggests that HDAC6 activity must be precisely controlled during myogenesis, with specific levels of α-tubulin acetylation required at different differentiation stages. This compound treatment bypasses this natural regulation, creating either premature or enhanced hyperacetylation depending on the differentiation stage.
Variable Differentiation Efficiency: C2C12 myoblasts may show batch-to-batch variation in differentiation efficiency. To ensure consistency, use low passage numbers (passages 3-8), maintain consistent cell densities, and avoid overconfluence before differentiation induction.
This compound Solubility Issues: this compound has limited solubility in aqueous solutions. Always prepare fresh stock solutions in DMSO and warm to 50°C with shaking if necessary. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
Incomplete HDAC6 Inhibition: Confirm HDAC6 inhibition in each experiment by immunoblotting or immunostaining for acetylated α-tubulin. Incomplete inhibition may require concentration optimization for specific cell types or culture conditions.
Concentration Range Testing: While 7.5 µM is effective in C2C12 cells, consider testing a concentration range (1-20 µM) when applying this compound to new cell systems or primary myoblasts.
Time-Lapse Treatment Windows: For precise mechanistic studies, establish multiple treatment windows throughout differentiation (e.g., Day 0-1, Day 1-2, Day 2-3, Day 3-4) to identify critical periods for HDAC6 activity in myogenesis.
Combination with Other Assays: Combine myotube formation analysis with assessment of myogenic markers (MyoD, myogenin, MyHC) at both protein and mRNA levels to comprehensively evaluate differentiation stages.
The effects of this compound on myotube formation and muscle stem cell maintenance have significant implications for muscle regenerative medicine and disease modeling:
Muscular Dystrophy Research: this compound's ability to modulate dysferlin-HDAC6 interactions [5] provides a potential therapeutic strategy for dysferlinopathies such as Limb-Girdle Muscular Dystrophy Type 2B and Miyoshi Myopathy.
Stem Cell Therapy Enhancement: The capacity to maintain MuSC quiescence ex vivo [7] addresses a major challenge in stem cell transplantation, potentially improving engraftment efficiency and therapeutic outcomes for muscle wasting conditions.
Age-Related Sarcopenia: HDAC6 activity increases with age, and this compound-mediated HDAC6 inhibition may counteract age-related declines in muscle regeneration capacity by preserving satellite cell function and enhancing myotube formation.
Neuromuscular Disease Modeling: The neuroprotective effects of this compound [4] combined with its myogenic modulation offer opportunities for developing coordinated neuromuscular disease models and therapies.
This compound serves as a powerful research tool for investigating HDAC6's roles in myogenesis and muscle stem cell biology. Its timing-dependent effects on myotube formation—impairing early differentiation while enhancing late maturation—highlight the complex regulation of microtubule acetylation in muscle development. The detailed protocols provided herein enable researchers to effectively utilize this compound for studying myogenic mechanisms, optimizing muscle stem cell cultures, and developing novel therapeutic approaches for muscle disorders. As research advances, this compound continues to reveal new insights into the epigenetic and non-epigenetic regulation of muscle development, regeneration, and disease.
This compound (TubA) is a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor that has emerged as a valuable research tool and potential therapeutic agent. With an IC50 of 5-15 nM against HDAC6 and >1,000-fold selectivity over most other HDAC isoforms (except HDAC8, for which it has 57-fold selectivity), TubA specifically modulates cytoplasmic deacetylase activity without significantly affecting nuclear histone acetylation. [1] [2] This selectivity profile makes TubA particularly advantageous for investigating the non-epigenetic functions of HDAC6 in various disease models, including neurological disorders, cancer, and psychiatric conditions. The compound's primary mechanism involves inhibiting HDAC6-mediated deacetylation of α-tubulin at lysine 40, leading to increased microtubule stability and altered intracellular transport dynamics. [1] [3]
The pharmacological profile of TubA demonstrates favorable brain penetration despite a relatively low brain-to-plasma ratio (0.15-0.18), with efficacy demonstrated across multiple central nervous system disorder models. [1] [3] Its two-hour plasmatic half-life in mice and extensive tissue distribution make it suitable for various dosing regimens in preclinical studies. Notably, chronic administration of TubA (25 mg/kg daily for 20 days) in mice showed no significant effects on gross brain morphology, organ function, or general health parameters, supporting its safety profile for research applications. [3] These characteristics have established TubA as the benchmark selective HDAC6 inhibitor for investigating HDAC6 biology and validating HDAC6 as a therapeutic target across diverse disease areas.
Understanding this compound's pharmacokinetic properties is essential for designing effective in vivo studies. The table below summarizes key pharmacokinetic parameters established in mouse models:
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (3 mg/kg) | PO (30 mg/kg) | IP (10 mg/kg) |
|---|---|---|---|
| Half-life (t₁/₂) | 0.35 hours | 0.86 hours | - |
| Clearance | 222 mL/min/kg | n/a | - |
| Volume of Distribution (Vss) | 4.14 L/kg | n/a | - |
| C₀ | 1245 ng/mL | 135 ng/mL | ~3735 ng/mL (calculated) |
| C₁h | 29.7 ng/mL | 41.9 ng/mL | ~89 ng/mL (calculated) |
| AUC | 227 h·ng/mL | 134 h·ng/mL | - |
| Bioavailability | - | 5.9% | - |
Data derived from [1]
TubA exhibits high clearance and a short half-life following intravenous administration, which contributes to its relatively low systemic exposure. The large volume of distribution (4.14 L/kg) indicates extensive tissue distribution, consistent with its efficacy in various disease models. Oral administration results in low bioavailability (5.9%), primarily due to high efflux transporter activity in the gastrointestinal tract. Consequently, intraperitoneal injection is the preferred administration route for in vivo studies, as it bypasses first-pass metabolism and efflux transporters, providing more reliable systemic exposure. [1]
Based on extensive preclinical studies, TubA dosing should be optimized for specific disease models and desired outcomes. The following table provides evidence-based dosing recommendations for various applications:
Table 2: In Vivo Dosing Guidelines for this compound Across Disease Models
| Disease Model | Species | Effective Dose | Dosing Regimen | Key Outcomes |
|---|---|---|---|---|
| Ischemic Stroke | Rat | 25-40 mg/kg | Single IP dose immediately or 24h post-ischemia | Reduced infarct volume, improved functional recovery [3] |
| Intracerebral Hemorrhage | Rat | 25-40 mg/kg | Single IP dose 30min pre-ICH | Improved neurological function, reduced apoptosis [2] |
| Depression | Mouse | 10 mg/kg | Single IP dose | Rapid antidepressant effects within 24h [4] |
| Neuroprotection | Mouse | 25 mg/kg | Daily IP for 20 days | No observed toxicity, maintained efficacy [3] |
| Pharmacodynamic Assessment | Mouse | 10 mg/kg | Single IP dose | Peak α-tubulin acetylation at 1h post-dose [1] |
For most applications, 25 mg/kg administered intraperitoneally provides optimal efficacy with minimal toxicity risk. The dosing window for therapeutic intervention is remarkably broad, with demonstrated efficacy even when administered 24 hours after ischemic insult in stroke models. [3] This extended treatment window is particularly valuable for modeling clinical scenarios where immediate intervention is not feasible. For depression models, a lower dose of 10 mg/kg has shown efficacy, potentially due to different mechanism engagement or enhanced sensitivity in this specific paradigm. [4]
The following formulation protocol ensures optimal solubility and stability of this compound for in vivo studies:
This formulation achieves optimal solubility and bioavailability while minimizing potential irritation at the injection site. The inclusion of PEG300 and Tween-80 enhances solubility and membrane permeability, supporting consistent systemic exposure across experiments.
This compound exerts its effects through highly specific inhibition of HDAC6's catalytic domain. Structural studies reveal that TubA binds to the HDAC6 active site through a monodentate zinc coordination geometry, with its phenylhydroxamate moiety nestled in the hydrophobic tunnel formed by residues F583 and F643. [1] This binding mode differs from many hydroxamate-based HDAC inhibitors that typically employ bidentate zinc coordination. The tetrahydro-γ-carboline capping group of TubA interacts with a hydrophobic patch in the L1-loop pocket of HDAC6, comprising residues H463, P464, F583, and L712, which contributes to its exceptional isoform selectivity. [1]
The inhibition of HDAC6 catalytic activity leads to increased acetylation of α-tubulin at lysine 40, enhancing microtubule stability and promoting motor protein recruitment for intracellular transport. [1] [3] Additionally, HDAC6 inhibition disrupts the HDAC6-p300 interaction, reducing P300 ubiquitination and increasing its stability. This stabilization enhances histone H3 acetylation at lysines 9, 14, and 27, leading to increased chromatin accessibility and altered gene expression patterns. [5] This dual mechanism—direct modulation of cytoplasmic protein acetylation and indirect effects on gene expression—underlies TubA's diverse physiological effects.
The following diagram illustrates key signaling pathways affected by this compound-mediated HDAC6 inhibition:
Figure 1: Signaling Pathways Modulated by this compound through HDAC6 Inhibition
As illustrated, this compound-mediated HDAC6 inhibition produces effects through two primary mechanisms: (1) direct cytoplasmic actions through increased α-tubulin acetylation, leading to enhanced microtubule stability and improved intracellular transport; and (2) nuclear/epigenetic effects through stabilization of P300, resulting in increased histone acetylation and altered gene expression. These mechanisms converge to produce diverse therapeutic outcomes including neuroprotection, antidepressant effects, and cancer radiosensitization. [5] [1] [4]
This compound has demonstrated robust neuroprotective effects across multiple neurological disease models:
Ischemic Stroke: In a rat middle cerebral artery occlusion (MCAO) model, TubA (25-40 mg/kg, IP) administered immediately or 24 hours post-ischemia significantly reduced infarct volume (from 246 mm³ to 89-94 mm³) and improved functional recovery on rotarod performance and neurological deficit scores. [3] The therapeutic effects were associated with restored α-tubulin acetylation levels and upregulation of fibroblast growth factor-21 (FGF-21) signaling in the ischemic cortex.
Intracerebral Hemorrhage: In a collagenase-induced ICH rat model, TubA (25-40 mg/kg, IP) alleviated neuronal apoptosis by modulating Bcl-2 family proteins, reducing Bax and cleaved caspase-3 while increasing Bcl-2 expression. [2] This was accompanied by improved neurological function and reduced brain edema.
Neurodegenerative Conditions: TubA has shown efficacy in models of Alzheimer's disease, Charcot-Marie-Tooth disease, and Rett syndrome, primarily through enhanced microtubule-dependent transport and increased brain-derived neurotrophic factor (BDNF) trafficking. [1] [3]
In a chronic corticosterone-induced mouse model of depression, a single dose of TubA (10 mg/kg, IP) produced rapid antidepressant effects within 24 hours, persisting for at least one week. [4] Behavioral assessments showed reversed anhedonia in the female-encounter test and reduced behavioral despair in the forced swim test. Mechanistically, these effects were associated with activation of extracellular signal-regulated kinase (ERK) signaling in the brain, suggesting a novel mechanism distinct from conventional antidepressants.
HDAC6 inhibition with this compound has demonstrated potential as a combination therapy in oncology:
Bladder Cancer Radiosensitization: TubA enhanced radiation efficacy in bladder cancer models by suppressing radiation-induced CXCL1 signaling, a pathway associated with cell migration, angiogenesis, and metastasis. [6] This effect was specific to HDAC6 inhibition, as pan-HDAC inhibitors actually enhanced CXCL1 expression and invasion.
Ovarian Cancer Combination Therapy: Novel HDAC6 inhibitors with structures similar to TubA have shown synergistic effects with paclitaxel in ovarian cancer models, inducing DNA damage and apoptosis through the intrinsic pathway. [7] This suggests potential for HDAC6 inhibitors in combination with conventional chemotherapeutics.
Western Blot Analysis of Acetylated α-Tubulin serves as the primary pharmacodynamic marker for HDAC6 inhibition:
This protocol allows confirmation of target engagement and optimization of dosing regimens for specific experimental applications.
For stroke and other neurological models, the following behavioral tests provide quantitative assessment of functional outcomes:
Rotarod Test: Assess motor coordination and balance. Place animals on an accelerating rotarod (4-40 rpm over 5 minutes) and measure latency to fall. [3] Perform pre-training before disease induction to establish baselines.
Modified Garcia Score: Evaluate neurological deficits through a 21-point scale assessing six parameters: spontaneous activity, symmetry of limb movement, forepaw extension, climbing, body proprioception, and response to vibrissae touch. [2]
Forced Swim Test: For depression models, place mice in cylinders (18.5 cm diameter) filled with water (24°C) to a depth of 14 cm. [4] Record sessions for 5 minutes and score immobility, swimming, and climbing behaviors in 5-second intervals.
These behavioral assessments should be conducted by experimenters blinded to treatment groups to minimize bias, with appropriate sample sizes (typically n=8-12 per group) to ensure statistical power.
The table below consolidates the essential parameters for intraperitoneal injection of this compound in preclinical rodent models.
| Parameter | Details and Range |
|---|---|
| Recommended Dosage | 10 - 70 mg/kg [1] [2] [3] |
| Common Dosage | 25 mg/kg (frequently used in neurological & cancer models) [1] [2] |
| Dosing Frequency | Single dose; or repeated doses (e.g., daily, every other day) for weeks [1] [2] |
| Vehicle Composition | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% H2O [2] |
| Alternative Vehicle | 5% DMSO in 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) saline [1] |
| Injection Volume | 10 mL/kg body weight (as per standard for IP injection in mice) [2] |
Here are the methodologies for key in vivo and ex vivo experiments using this compound, which you can adapt for your research.
This protocol is adapted from studies investigating this compound's role in cancer and immunotherapy [4] [5].
This method is used to assess the effect of this compound on blood vessel function, typically in the context of cardiovascular disease or hypertension [6].
The following diagrams illustrate the core molecular mechanism of this compound and a generalized workflow for conducting an in vivo efficacy study.
I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on a particular disease model, feel free to ask.
This compound is a cell-permeable, highly selective histone deacetylase 6 (HDAC6) inhibitor. Its core mechanism involves chelating the zinc ion in the HDAC6 catalytic pocket, leading to the accumulation of acetylated α-tubulin without affecting histone acetylation [1] [2]. This selectivity is crucial for its neuroprotective properties, as it influences cell motility, protein aggregation, and stress response pathways without altering gene expression via histone modification.
In models of neuronal oxidative stress, this compound confers dose-dependent protection. In primary rat cortical neurons, it effectively prevents neuronal cell death induced by homocysteic acid (HCA), which depletes glutathione. A concentration of 10 µM this compound provided ≥95% protection [2]. The protective effect is linked to the prevention of antioxidant protein deacetylation, thereby enhancing the cellular defense system against oxidative damage [1] [2].
The following table summarizes key endpoints for evaluating this compound's effects.
| Assay Endpoint | Experimental Method | Key Findings with this compound |
|---|---|---|
| Cell Viability | MTT assay, LDH release assay, Calcein-AM staining | Dose-dependent increase in viability; ≥95% protection at 10 µM against HCA [1] [2]. |
| HDAC6 Selectivity | Western Blot (Acetyl-α-tubulin, Acetyl-Histone H4) | Increased acetyl-α-tubulin (IC₅₀ = 15 nM); no change in acetyl-histone H4 [1] [2]. |
| Oxidative Stress Markers | Glutathione assay kit, DCFDA assay for ROS | Attenuates GSH depletion and reduces ROS accumulation [1]. |
| Neuronal Death Markers - | TUNEL staining, cleaved Caspase-3 western blot | Reduction in apoptosis markers [1]. |
The diagram below illustrates the experimental workflow and the proposed neuroprotective signaling pathway triggered by this compound.
Histone deacetylase 6 (HDAC6) is a unique member of the histone deacetylase family characterized by its predominantly cytoplasmic localization and two functional catalytic domains. Unlike other HDACs that primarily target histones, HDAC6 mainly deacetylates non-histone proteins including α-tubulin, heat shock protein 90 (HSP90), and cortactin. This distinctive substrate profile positions HDAC6 as a key regulator of fundamental cellular processes such as cell migration, immune synapse formation, and protein degradation pathways. The class IIb HDAC inhibitor Tubastatin A has emerged as a particularly valuable research tool due to its exceptional selectivity profile, demonstrating approximately 1000-fold selectivity for HDAC6 over all HDAC isoforms except HDAC8 (57-fold selectivity) and HDAC10, which shares structural similarities with HDAC6 as the only other class IIb HDAC member. [1] [2] [3]
The interest in HDAC6 as a therapeutic target in immunology stems from its pivotal role in regulating T-regulatory (Treg) cell function. Treg cells, characterized by their expression of the transcription factor Foxp3, are essential for maintaining immune homeostasis and preventing autoimmune pathologies. HDAC6 participates in the post-translational modification of Foxp3 through deacetylation, which affects Foxp3 stability and transcriptional activity. Inhibition of HDAC6 promotes Foxp3 acetylation, leading to enhanced Treg suppressive capacity in both murine models and human cellular systems. This molecular mechanism underpins the therapeutic potential of HDAC6 inhibitors like this compound for autoimmune diseases, transplantation, and other immune-mediated conditions. [4] [5] [3]
Treg suppression assays are fundamental for evaluating the functional capacity of regulatory T cells to inhibit effector T cell proliferation and cytokine production. This protocol utilizes this compound to investigate how HDAC6 inhibition enhances Treg suppressive function through multiple mechanisms including Foxp3 acetylation, HSP90 hyperacetylation, and heat shock response activation. The assay measures the ability of Treg cells to suppress the proliferation of effector T cells (Teff) in response to polyclonal stimulation, providing insights into Treg functional competence under HDAC6 inhibition conditions. [4] [5]
This compound Preparation: Prepare working concentrations of this compound from the 10 mM DMSO stock solution immediately before use. The optimal concentration range for in vitro Treg enhancement is 100 ng/mL (approximately 269 nM) to 10 μM. Include vehicle control (DMSO) at equivalent dilution. [2] [6]
Treg Cell Isolation:
Effector T Cell Preparation:
Co-culture Setup:
Analysis and Data Acquisition:
Treatment with this compound typically results in dose-dependent enhancement of Treg suppressive function. At optimal concentrations (100 ng/mL to 10 μM), you should observe increased Foxp3 and CTLA-4 expression in Tregs, along with 20-50% greater suppression of Teff proliferation compared to vehicle-treated controls. The positive control HDAC6-deficient Tregs should show similarly enhanced suppression, confirming the specificity of this compound effects. [7] [5]
The T cell transfer model of colitis investigates how HDAC6 inhibition modulates Treg function to suppress inflammatory bowel disease pathogenesis.
The CIA model represents a well-established autoimmune arthritis model that shares immunological and pathological features with human rheumatoid arthritis.
Table 1: In Vivo Efficacy of this compound in Autoimmune Models
| Disease Model | Species/Strain | Dosage Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Colitis (T cell transfer) | B6/Rag1-/- mice | 0.5 mg/kg, i.p., daily | Enhanced Treg suppression; improved clinical scores | [5] [2] |
| Colitis (DSS) | C57BL/6 mice | 0.5 mg/kg, i.p., 7 days | Reduced inflammation; preserved colon architecture | [5] |
| Collagen-Induced Arthritis | DBA/1 J mice | 0.5 mg/kg*, i.p., 18 days | Decreased arthritis score; reduced joint inflammation* | [7] [1] |
| Cardiac Allograft | C57BL/6 mice | 0.5 mg/kg, i.p., daily | Prolonged allograft survival; enhanced Treg function | [5] |
Note: CIA data based on comparable HDAC6 inhibitor CKD-L; this compound showed similar efficacy in the same study [7]
Cardiac transplantation models demonstrate how HDAC6 inhibition promotes transplant tolerance through enhancement of Treg suppressive function.
This compound monotherapy (0.5 mg/kg) significantly prolongs cardiac allograft survival compared to vehicle control. When combined with subtherapeutic rapamycin doses, this compound demonstrates synergistic effects promoting long-term allograft acceptance. This enhanced survival correlates with increased Treg numbers and function in recipient spleens and allografts, highlighting the therapeutic potential of HDAC6 inhibition in transplantation. [5]
The enhancement of Treg function through HDAC6 inhibition involves multiple complementary molecular pathways that collectively enhance Treg stability and suppressive capacity.
Foxp3 Acetylation: HDAC6 directly interacts with and deacetylates Foxp3. Inhibition leads to increased Foxp3 acetylation, enhancing its stability, DNA binding capacity, and transcriptional activity. Foxp3 acetylation at key lysine residues (K31, K262, K267) prevents polyubiquitination and proteasomal degradation. [4] [3]
Heat Shock Response Pathway: HDAC6 inhibition causes hyperacetylation of HSP90 at K294, reducing its chaperone function and activating heat shock factor 1 (HSF-1). This leads to nuclear translocation of HSF-1 and increased expression of heat shock proteins (Hsp27, Hsp70, Hsp90), which enhance Treg survival and function under inflammatory conditions. [4] [5]
Microtubule Dynamics: HDAC6 deacetylates α-tubulin, and its inhibition increases tubulin acetylation, altering microtubule stability and potentially affecting immune synapse formation and Treg trafficking. [2] [6]
Transcriptional Regulation: HDAC6 deletion or inhibition modulates the activity of several transcription factors important for Treg function, including STAT5 and CREB, further enhancing Treg lineage stability. [4]
The following diagram illustrates the key molecular mechanisms through which this compound enhances Treg function:
Diagram 1: Molecular mechanisms of this compound in enhancing Treg function
Table 2: Comparison of HDAC Isoforms in Treg Biology
| HDAC Isoform | Class | Effect on Treg Function | Mechanism | Therapeutic Potential |
|---|---|---|---|---|
| HDAC6 | IIb | Enhancement | Foxp3 acetylation, heat shock response | High (selective inhibitors available) |
| HDAC9 | IIa | Enhancement | Foxp3 acetylation, STAT5 stabilization | Moderate |
| HDAC10 | IIb | Enhancement | Foxp3 interaction, granzyme B regulation | Moderate (co-inhibited with HDAC6) |
| Sirtuin-1 | III | Enhancement | Foxp3 acetylation (heat shock independent) | Moderate |
| HDAC3 | I | Impairment | Nuclear Foxp3 complex formation | Low |
| HDAC5 | IIa | Impairment | Unknown mechanism | Low |
Table 3: this compound Working Concentrations for Different Applications
| Application | Concentration Range | Incubation Time | Vehicle | Key Readouts |
|---|---|---|---|---|
| In vitro Treg suppression | 100 ng/mL - 10 μM | 72-96 hours | DMSO (<0.1%) | CFSE dilution, Foxp3 acetylation |
| Cytokine inhibition (THP-1) | 10 μM | 24-48 hours | DMSO (<0.1%) | TNF-α, IL-6 secretion |
| Primary neuron protection | 5-10 μM | 24 hours | DMSO (<0.1%) | Cell viability (MTT assay) |
| In vivo autoimmune models | 0.5 mg/kg (i.p.) | Daily, 7-18 days | DMSO/saline | Disease scoring, histology |
| In vivo transplant | 0.5 mg/kg (i.p.) | Daily, 14 days | DMSO/saline | Graft survival, Treg frequency |
Low Treg Purity: Use sequential magnetic sorting (negative selection followed by CD25 positive selection) to achieve >90% purity. Validate with Foxp3 staining.
Variable Suppression: Include internal controls in each experiment (HDAC6-deficient Tregs if available) and standardize Teff:APC ratios.
This compound Solubility: this compound HCl is insoluble in water; use DMSO for stock solutions (10 mM), then dilute in culture medium ensuring final DMSO concentration ≤0.1%.
In vivo Dosing: For mouse studies, the established effective dose is 0.5 mg/kg daily via intraperitoneal injection. Dose preparation may require sonication and fresh preparation for each use. [5] [2] [6]
This compound represents a valuable pharmacological tool for investigating HDAC6 functions in Treg biology and autoimmune pathologies. The protocols outlined herein provide comprehensive guidance for assessing Treg suppression in vitro and therapeutic efficacy in established autoimmune models. The consistent demonstration that HDAC6 inhibition enhances Treg function across multiple disease models supports the continued investigation of HDAC6-selective inhibitors as potential therapeutic agents for autoimmune diseases and transplantation. Future studies should focus on optimizing dosing regimens, exploring combination therapies with conventional immunosuppressants, and investigating potential tissue-specific effects of HDAC6 inhibition.
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic deacetylase that regulates multiple cellular processes through its impact on key non-histone substrates, particularly α-tubulin, HSP90, and heat shock factor 1 (HSF1). Unlike other HDACs, HDAC6 contains two functional catalytic domains and a ubiquitin-binding zinc finger domain (ZnF-BUZ), enabling it to recognize ubiquitinated proteins and coordinate cellular clearance mechanisms [1]. HDAC6 plays a central role in regulating autophagic flux—the complete process from autophagosome formation to degradation—through multiple mechanisms: facilitating the transport of cellular cargo to aggressomes, regulating transcription factors like TFEB and FOXO1, and enabling the fusion of autophagosomes with lysosomes [1].
This compound (TubA) is a highly selective HDAC6 inhibitor with an IC₅₀ of 15 nM and >1,000-fold selectivity over other HDAC isoforms except HDAC8 (57-fold) [2]. By inhibiting HDAC6's deacetylase activity, this compound increases acetylated α-tubulin levels, which enhances mitochondrial transport, promotes autophagic flux, and facilitates the clearance of aggregated proteins and damaged organelles [3] [4]. This mechanism underlies this compound's therapeutic potential in various pathological conditions, including neurodegenerative diseases, osteoarthritis, and microbial infections [5] [6] [4].
When designing experiments to investigate this compound's effects on autophagy, researchers must establish appropriate dosing concentrations and treatment durations across different model systems. Based on published studies, this compound exhibits consistent effects in the 5-50 μM range for most in vitro applications, though optimal concentration varies by cell type and experimental objectives [5] [6]. The compound demonstrates minimal cytotoxicity at concentrations up to 100 μM in chondrocytes over 24 hours, with significant protective effects observed at 50 μM in oxidative stress models [6] [7].
Proper experimental design must account for the dynamic nature of autophagy and distinguish between autophagosome accumulation versus genuine autophagic flux. According to established autophagy monitoring guidelines, it is essential to differentiate between measurements that monitor autophagosome numbers and those that measure actual flux through the complete autophagy pathway [8]. The use of multiple complementary assays is strongly recommended to verify autophagic responses and avoid misinterpretation of results [8].
The selection of appropriate cellular models depends on the research focus and should consider both standard cell lines and specialized disease models:
Proper experimental controls are critical for interpreting this compound's effects on autophagy:
Materials: this compound (commercially available HDAC6 inhibitor), appropriate cell culture media and supplements, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), cell counting kit, and tissue culture equipment.
Procedure:
Western Blot Analysis of Autophagy Markers:
Quantitative PCR Analysis of Autophagy-Related Genes:
Immunofluorescence Staining and Autophagosome Quantification:
Autophagic Flux Monitoring Using Tandem Fluorescent LC3 Probes:
High-Content Analysis of Autophagic Flux:
Flow Cytometry-Based Autophagic Flux Assay:
Table 1: Key Autophagy Markers and Their Interpretation in this compound Experiments
| Parameter | Measurement Method | Expected Change with this compound | Biological Interpretation |
|---|---|---|---|
| LC3-II/LC3-I ratio | Western blot | Increase | Enhanced autophagosome formation |
| p62/SQSTM1 level | Western blot, qPCR | Decrease | Enhanced autophagic degradation |
| LC3 puncta per cell | Immunofluorescence, high-content imaging | Increase | Elevated autophagosome numbers |
| Autophagic flux | Tandem mCherry-GFP-LC3 assay | Increased red:yellow puncta ratio | Enhanced lysosomal degradation |
| Acetylated α-tubulin | Western blot, immunofluorescence | Increase | Confirmed HDAC6 inhibition |
| Electron microscopy | Ultrastructural analysis | Increased autophagic vacuoles | Morphological evidence of autophagy |
Table 2: this compound Dosing Across Model Systems
| Model System | Effective Concentration Range | Treatment Duration | Key Readouts | Reference |
|---|---|---|---|---|
| RAW264.7 macrophages | 2.5-10 μM | 6-48 hours | LC3-II conversion, bacterial clearance | [5] |
| Primary chondrocytes | 25-50 μM | 6-24 hours | Oxidative stress markers, apoptosis, LC3-II | [6] [7] |
| Neuronal cultures | 1-10 μM | 24-72 hours | Mitochondrial transport, mHtt clearance | [3] [4] |
| In vivo (rodent models) | 15-40 mg/kg (i.p.) | Single dose to 3 weeks | α-tubulin acetylation, functional recovery | [2] [4] |
Proper interpretation of this compound's effects on autophagy requires careful consideration of multiple parameters:
This compound's modulation of autophagy through HDAC6 inhibition has demonstrated therapeutic potential across multiple disease contexts:
The following diagram illustrates the central mechanism by which this compound modulates autophagy through HDAC6 inhibition and its functional consequences in various disease models:
The standard protocols provided can be adapted for specific research applications:
This compound serves as a valuable pharmacological tool for investigating HDAC6's role in autophagy regulation and as a promising therapeutic candidate for multiple diseases. The protocols outlined here provide comprehensive methodologies for assessing its effects on autophagic flux, from basic molecular techniques to advanced imaging and high-throughput applications. When applying these methods, researchers should implement appropriate controls, utilize multiple complementary assays, and correlate autophagy markers with functional outcomes. The consistent demonstration of this compound's beneficial effects across diverse disease models highlights the therapeutic potential of HDAC6 inhibition and underscores the importance of standardized, rigorous assays in advancing this research field.
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides and distinct from other cell death modalities like apoptosis or necroptosis. Discovered in 2012, this cell death process is primarily controlled by glutathione peroxidase 4 (GPX4), the key enzyme responsible for reducing lipid hydroperoxides to nontoxic lipid alcohols, thereby protecting cells from peroxidative damage. Recent research has identified Tubastatin A (TubA), previously characterized as a selective HDAC6 inhibitor, as a novel ferroptosis inducer that directly binds to and inhibits GPX4 enzymatic activity. This discovery, stemming from large-scale drug screening efforts, positions this compound as a promising therapeutic candidate for overcoming treatment resistance in cancer, particularly when used in combination with radiotherapy [1] [2].
The significance of this compound in ferroptosis research extends beyond its mechanism of action to its therapeutic potential. Unlike many research compounds, this compound has demonstrated excellent bioavailability in preclinical models, significantly promoting radiotherapy-induced lipid peroxidation and tumor suppression in mouse xenograft models. This combination approach effectively addresses a major clinical challenge—radioresistance—which often develops through Nrf2-mediated GPX4 transcription and inhibition of lysosome-mediated GPX4 degradation. By directly inhibiting GPX4 enzymatic activity, this compound bypasses these resistance mechanisms, offering a compelling rationale for its clinical evaluation, especially in combination with radiotherapy [1] [2]. The following schematic illustrates the core mechanism of this compound-induced ferroptosis:
The fundamental mechanism through which this compound induces ferroptosis involves direct binding and inhibition of GPX4 enzymatic activity. This was initially discovered through biotin-linked this compound pulldown assays combined with LC/MS analysis, which identified GPX4 as a primary binding partner. Follow-up validation experiments confirmed that this compound inhibits GPX4 in a concentration-dependent and time-dependent manner, even at nanomolar concentrations, similar to the established GPX4 inhibitor RSL3 [1].
Experimental Protocol:
Table 1: GPX4 Inhibition by this compound in Breast Cancer Cell Lines
| Cell Line | This compound (nM) | Incubation Time (h) | GPX4 Activity (% of Control) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | 100 | 6 | 62.3 ± 5.2 | [1] |
| MDA-MB-231 | 500 | 6 | 28.7 ± 3.8 | [1] |
| MDA-MB-231 | 1000 | 6 | 15.2 ± 2.1 | [1] |
| MCF-7 | 100 | 6 | 58.9 ± 4.7 | [1] |
| MCF-7 | 500 | 6 | 25.3 ± 3.2 | [1] |
| MCF-7 | 1000 | 6 | 12.8 ± 1.9 | [1] |
To confirm direct binding between this compound and GPX4, researchers should implement the following target engagement assay:
Biotin-Linked this compound Pulldown Protocol:
Critical Controls:
Lipid peroxidation is a hallmark of ferroptosis and serves as a key indicator of successful GPX4 inhibition. The BODIPY 581/591 C11 probe is a sensitive and widely used tool for detecting lipid peroxidation in live cells, as its fluorescence emission shifts from red to green upon oxidation by lipid hydroperoxides [3].
Experimental Protocol:
Table 2: Lipid Peroxidation Induction by this compound
| Cell Line | Treatment | Concentration | Time (h) | Lipid Peroxidation (Fold Change) | Inhibition by Fer-1 |
|---|---|---|---|---|---|
| MDA-MB-231 | This compound | 500 nM | 6 | 3.8 ± 0.4 | Yes (98.2%) |
| MDA-MB-231 | This compound + Erastin | 500 nM + 1 µM | 6 | 6.2 ± 0.7 | Yes (97.5%) |
| MDA-MB-231 | This compound + RSL3 | 500 nM + 1 µM | 6 | 7.5 ± 0.8 | Yes (99.1%) |
| MCF-7 | This compound | 500 nM | 6 | 3.2 ± 0.3 | Yes (97.8%) |
| HT-1080 | This compound | 1 µM | 4 | 4.1 ± 0.5 | Yes (96.3%) |
For orthogonal validation of lipid peroxidation results, researchers should consider these additional methods:
Malondialdehyde (MDA) Measurement via Thiobarbituric Acid Reactive Substances (TBARS) Assay:
Immunofluorescence Microscopy of 4-Hydroxynonenal (4-HNE):
To confirm that this compound-induced cell death occurs specifically through ferroptosis rather than other cell death modalities, comprehensive inhibition profiling is essential. This approach utilizes specific pharmacological inhibitors to distinguish between different cell death pathways.
Experimental Protocol:
Expected Results: Authentic ferroptosis inducers should show complete rescue by Fer-1 and DFO, but not by Z-VAD-FMK or Nec-1s. Research has demonstrated that this compound-induced cell death is fully rescued by Fer-1 and DFO, but unaffected by apoptosis or necroptosis inhibitors, confirming its specific induction of ferroptosis [1].
A critical aspect of this compound's mechanism is that its ferroptosis-inducing activity is independent of its canonical HDAC6 inhibition. This must be verified through the following approaches:
Genetic Knockdown Approach:
Pharmacological Control Approach:
The experimental workflow below illustrates the comprehensive approach for validating this compound-induced ferroptosis:
This compound demonstrates enhanced ferroptosis induction when combined with other ferroptosis inducers or standard cancer treatments like radiotherapy.
Combination Protocol:
Research findings indicate that this compound synergistically promotes ferroptosis when combined with erastin or RSL3, with the enhanced cell death and lipid peroxidation being substantially restored by ferroptosis inhibitors but not by apoptosis or necroptosis inhibitors [1].
When conducting studies with this compound as a ferroptosis inducer, several critical factors must be considered to ensure reliable and reproducible results:
This compound represents a novel class of ferroptosis inducer that directly targets GPX4 independent of its HDAC6 inhibitory activity. The protocols outlined in this document provide researchers with comprehensive methodologies for validating GPX4 inhibition, detecting lipid peroxidation, and confirming ferroptosis induction. The demonstrated synergy between this compound and both conventional radiotherapy and other ferroptosis inducers highlights its potential as a combination therapy component, particularly for treating radioresistant cancers. As research in this area advances, these application notes and protocols will serve as a valuable resource for standardizing experimental approaches across laboratories and facilitating the translation of these findings into therapeutic applications.
The core issue often lies in the one-pot synthesis approach using [¹¹C]carbon monoxide. The table below summarizes the problem and the identified solution.
| Approach | Reaction Steps | Key Challenge | Reported Radiochemical Yield |
|---|---|---|---|
| One-Pot Process | Direct Pd-mediated insertion of [¹¹C]CO between aryl iodide and hydroxylamine [1] | Hydroxylamine is a weak nucleophile and may react competitively with trace water, leading to hydrolysis and the formation of the undesired acid byproduct [¹¹C]3 [1] | < 5% (decay-corrected) [1] |
| Two-Step Process | 1. Pd-mediated [¹¹C]CO insertion with p-nitrophenol to form [[¹¹C]5 (ester). 2. Hydroxyaminolysis of [[¹¹C]5 with hydroxylamine [1] | Requires optimization of base, solvent, and hydroxylamine concentration for the second step [1] | 16.1 ± 5.6% (decay-corrected, n=4) [1] |
The following workflow and details outline the optimized synthesis method.
To implement the two-step process, the following specific conditions are critical [1]:
Step 1: Formation of [¹¹C]p-nitrophenyl ester ([¹¹C]5)
Step 2: Hydroxyaminolysis to form [¹¹C]Tubastatin A ([¹¹C]1)
The success of the hydroxyaminolysis step (Step 2) is highly dependent on several factors, as revealed by varying the conditions [1]. Avoid using methyl esters (e.g., [¹¹C]4) as they are not sufficiently activated and hydrolyze instead of forming the hydroxamic acid.
The table below summarizes the key stability and property data for this compound.
| Property | Details | Source / Context |
|---|---|---|
| Molecular Weight | 335.4 g/mol (Freebase), 371.9 Da (Hydrochloride) | [1] [2] |
| Solid Form Stability | Stable for at least 36 months when lyophilized and stored desiccated at -20°C. | [3] |
| Solution Stability (DMSO) | Stable for 1 month at -20°C. Avoid multiple freeze-thaw cycles. | [4] [3] |
| Solubility (DMSO) | 10-63 mg/mL (c. 30-188 mM) | [4] [3] |
| Aqueous Solution Stability | Do not store aqueous solutions for more than one day. | [2] |
| Stability in Mouse Plasma | Half-life ((t_{1/2})) of approximately 30 minutes. | [5] |
Here, you will find methodologies and quantitative data relevant to designing experiments with this compound.
This compound is characterized as a highly selective HDAC6 inhibitor. The following table consolidates key inhibitory concentration (IC₅₀) data from multiple cell-free and cell-based assays [1].
| Assay Type | HDAC Isoform / Cell Line | IC₅₀ Value | Experimental Details |
|---|---|---|---|
| Cell-Free Assay | HDAC6 | 15 nM | Recombinant human HDAC6; flourigenic substrate. |
| Cell-Free Assay | HDAC8 | 854 nM | Recombinant human HDAC8. |
| Cell-Based Assay | HDAC6 (HeLaS3 cells) | 31 nM | 15 min pre-incubation, HDAC-Glo substrate. |
| Cell-Based Assay | HDAC1 (HeLaS3 cells) | 2.7 µM | 15 min pre-incubation, HDAC-Glo substrate. |
| Functional Assay | α-tubulin acetylation (HeLa cells) | 2.5 µM | 6 hr incubation; immunofluorescence for K40 acetylation. |
| Antiproliferative Assay | HCT116 cells | 2 µM | 72 hr incubation; MTT assay. |
Protocol: Inducing α-Tubulin Acetylation in Cortical Neurons [4] [2]
Understanding the stability and exposure of this compound in vivo is critical for animal model studies. The following workflow and table summarize key findings from a mouse PK/PD study [5].
| Parameter | IV (3 mg/kg) | PO (30 mg/kg) |
|---|---|---|
| Clearance (Cl) | 222 mL/min/kg | n/a |
| Half-life ((t_{1/2})) | 0.35 h (~21 min) | 0.86 h (~52 min) |
| Volume of Distribution (Vss) | 4.14 L/kg | n/a |
| Oral Bioavailability (F%) | n/a | 5.9% |
Interpretation: The data indicates that this compound has rapid plasma clearance and a short half-life in mice. This is consistent with its observed instability in mouse plasma. Intraperitoneal (IP) injection is a preferred route over oral administration to circumvent high efflux in the gastrointestinal tract [5]. The pharmacodynamic effect (α-tubulin acetylation) is transient, peaking around 1-hour post-injection.
Q1: What is the recommended storage and handling procedure for this compound stock solutions?
Q2: My in vivo experiment isn't showing the expected effect. What could be wrong? Given the short plasma half-life (~30 min in mice), the dosing regimen is likely insufficient [5].
Q3: Is this compound truly specific for HDAC6? While this compound is a potent and highly selective HDAC6 inhibitor, researchers should be aware of two points:
The table below summarizes the core quantitative data on this compound's activity against HDAC6, HDAC8, and HDAC10.
| HDAC Isoform | Inhibitory Activity | Notes on Selectivity |
|---|---|---|
| HDAC6 | Potent Inhibitor [1] | Annotated as a selective HDAC6 inhibitor; also a highly potent HDAC10 binder [1]. |
| HDAC8 | No significant activity [1] | Shares structural similarity with HDAC8 inhibitor PCI-34051 but presents its zinc-binding group (ZBG) at an opposing position, leading to a different selectivity profile [1]. |
| HDAC10 | Potent Inhibitor [1] [2] | Selectivity for HDAC subfamily IIb [2]. A basic nitrogen in the cap group is important for potent HDAC10 binding, likely via hydrogen bonding with gatekeeper residue E272 [1]. |
This diagram illustrates the classification of Zn²⁺-dependent HDACs and this compound's selectivity within this family.
Q1: What is the structural basis for this compound's selectivity towards HDAC6/10 over HDAC8? While this compound and the selective HDAC8 inhibitor PCI-34051 share a similar N-benzylindole core, they present their Zinc-Binding Groups (ZBGs) at opposing positions of this core [1]. This critical difference in molecular orientation is responsible for their distinct selectivity profiles, preventing this compound from effectively binding to HDAC8.
Q2: How can I confirm HDAC6/10 binding and inhibition in my cellular models? You can use the following established methodologies to verify target engagement and functional inhibition:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected cytotoxicity in cell models. | Off-target effects on class I HDACs (HDAC1, 2, 3). | Verify this compound's selectivity in your assay system. Titrate the compound to find the lowest effective dose. Use a positive control selective inhibitor to distinguish on-target from off-target effects. |
| Weak phenotypic response despite HDAC6/10 inhibition. | Compensatory signaling pathways or intrinsic resistance. | Combine this compound with other targeted agents. Investigate cross-talk with pathways like AKT/mTOR/ULK1, which can be modulated by HDAC inhibition [3]. |
| Inconsistent acetylation readouts (e.g., α-tubulin). | Inadequate sample preparation or assay timing. | Optimize lysis conditions to preserve post-translational modifications. Perform a time-course experiment to identify the peak of acetylation after inhibitor treatment. |
The following table summarizes the core findings from a pivotal 2019 study that investigated the transcriptomic changes in mouse oocytes treated with Tubastatin A [1] [2] [3]:
| Aspect Investigated | Key Finding | Experimental Method |
|---|---|---|
| Sirtuin Gene Expression | Significant changes in expression of Sirt2, 5, 6, and 7. | RNA-sequencing & in silico analysis |
| HDAC Gene Expression | Altered expression of Hdac6, 10, and 11. | RNA-sequencing & in silico analysis |
| Affected Signaling Pathways | Increased activity of p53, MAPK, Wnt, and Notch signaling. | Ingenuity Pathway Analysis (IPA) |
| Inhibited Cellular Processes | Decreased activity in metabolism, DNA replication, oxidative phosphorylation, cell cycle, and mitochondrial function. | Gene Ontology (GO) and KEGG pathway analysis |
| Overall Conclusion | Abnormal meiosis and oocyte senescence are likely due to combined inhibition of HDAC and Sirtuin families, not HDAC6 alone. | Integrated analysis of transcriptomic data |
1. Is this compound truly a specific HDAC6 inhibitor? While TubA is widely characterized as a highly selective HDAC6 inhibitor (IC50 of 15 nM), evidence suggests its specificity is not absolute. A critical observation is that TubA treatment in mouse oocytes causes severe meiotic defects, whereas genetic knockout of Hdac6 results in viable, fertile mice with no major phenotype. This discrepancy indicates that TubA's effects in this model are likely mediated by off-target inhibition [1] [2] [3].
2. Which Sirtuins are affected by this compound? Transcriptomic data from TubA-treated oocytes show significant changes in the expression of several Sirtuin genes, specifically SIRT2, SIRT5, SIRT6, and SIRT7 [1] [3]. This suggests that the activity of these NAD+-dependent deacetylases is compromised, either directly or indirectly, by TubA treatment.
3. How do the off-target effects of TubA impact my experimental system? The impact is system-dependent. The observed off-target effects can lead to:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Observed phenotype with TubA does not match genetic knockout/knockdown of HDAC6. | Phenotype is driven by off-target inhibition of other HDACs or Sirtuins. | Confirm key findings using a second, structurally distinct HDAC6 inhibitor or genetic knockdown of HDAC6. |
| Cellular metabolic assays show unexpected inhibition. | Off-target inhibition of Sirtuins (especially mitochondrial SIRT5) or effects on metabolic pathways. | Directly measure acetylated α-tubulin (HDAC6 target) and acetylated p53 (SIRT1 target) to check selectivity. |
| Confusion between HDAC6-specific and autophagy-related effects in disease models. | TubA's reported activation of autophagy in chondrocytes may involve multiple pathways [4]. | Design experiments to delineate the specific role of HDAC6 in the process, potentially using complementary genetic models. |
Here is a methodology you can use to assess the selectivity of TubA in your own experimental system, based on common approaches in the literature.
Methodology:
Interpretation of Results:
The following diagram synthesizes the key signaling pathways and cellular processes affected by TubA treatment, as identified through RNA-sequencing and pathway analysis [1] [3].
The table below summarizes the core quantitative data available in the literature.
| Parameter | Reported Value | Experimental Context / Citation |
|---|---|---|
| Efflux Ratio | 9.83 [1] | In vitro model (e.g., Caco-2, MDCK) [1]. |
| Brain-to-Plasma Ratio (B/P) | 0.15 [1] | Measured in mice; indicates limited brain penetration [1]. |
| Plasma Half-Life (t₁/₂) | 0.35 h (IV), 0.86 h (PO) [1] | Rapid clearance observed in mouse PK studies [1]. |
| Oral Bioavailability (F%) | ~6% [1] | Low, attributed to high efflux impairing GI absorption [1]. |
| Effective Dose (In Vivo) | 10 - 100 mg/kg (IP injection) [1] | Doses shown to be efficacious in various neurological disease models despite low B/P ratio [1]. |
For your troubleshooting guides, the following key experimental findings and methodologies can be directly cited.
Mechanism of Limited Penetration: Research confirms that this compound's low brain concentration is due to active efflux at the BBB, not just passive diffusion limitations [1]. It is a substrate for efflux transporters, which are ATP-binding cassette (ABC) proteins that actively pump drugs out of the brain back into the blood [2].
In Vitro Transport Assay: A standard method to determine the efflux ratio involves using cell monolayers (e.g., Caco-2, MDCK, or specialized brain endothelial cells). The protocol involves [3]:
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study: This protocol connects exposure to functional effect [1]:
The diagram below outlines the primary experimental strategies to address this compound's BBB penetration challenge.
Despite a low B/P ratio, why are this compound's in vivo effects still observed in brain disease models?
What is the most critical factor to consider when designing in vivo experiments with this compound?
Are there alternatives to this compound with better brain penetration?
While a definitive "half-life extension" study for this compound was not identified, the following table summarizes key pharmacokinetic (PK) parameters from available data, which are critical for designing in vivo experiments.
| Parameter | Value / Description | Context & Notes |
|---|---|---|
| Half-life (IV) | 0.35 hours (21 minutes) [1] | Measured in CD1 mice after 3 mg/kg IV administration. Indicates very rapid clearance from plasma [1]. |
| Half-life (Oral) | 0.86 hours (52 minutes) [1] | Measured in CD1 mice after 30 mg/kg oral dose [1]. |
| Plasma Clearance | 222 mL/min/kg [1] | High clearance rate in mice [1]. |
| Oral Bioavailability | ~6% [1] | Low, attributed to high efflux ratio impairing GI absorption [1]. |
| Volume of Distribution | 4.14 L/kg [1] | Suggests broad tissue distribution [1]. |
| Brain to Plasma Ratio | 0.15 - 0.18 [1] [2] | Indicates limited brain penetrance due to active efflux [1]. |
Understanding this compound's properties and mechanisms will help in troubleshooting experimental outcomes.
Dual Mechanisms of Action: this compound is a selective HDAC6 inhibitor that increases acetylated α-tubulin levels without affecting histone acetylation [1] [3]. A 2023 study also identified that it potently inhibits GPX4 activity to boost ferroptosis, which is independent of its HDAC6 inhibition and enhances cancer radiotherapy [4]. Consider both pathways in your experimental design and analysis.
Recommended Administration Route: Due to its low oral bioavailability, intraperitoneal (IP) injection is the preferred route for in vivo studies as it circumvents efflux in the gastrointestinal tract [1].
Pharmacodynamic (PD) Timing: A PK/PD study showed that a single 10 mg/kg IP dose in mice induced maximal acetylation of α-tubulin in the heart at the 1-hour mark, after which the effect decreased in a time-dependent manner [1]. This suggests that the therapeutic window for HDAC6 inhibition is relatively short.
Here are solutions to common challenges researchers face when working with this compound.
FAQ 1: How can I achieve sufficient target engagement in the brain?
FAQ 2: Why is my in vivo experiment not showing the expected effect?
FAQ 3: What is a suitable positive control for HDAC6 inhibition?
This protocol, adapted from methods literature, provides a framework for quantifying deacetylase activity [8].
Workflow for HDAC6 Activity Assay
Key Materials:
Procedure Summary:
Expected Outcome: In wild-type cells, this compound will inhibit HDAC6, leading to a dose-dependent decrease in deacetylase activity (lower luminescence). This effect should be absent or diminished in HDAC6 knockout cells, confirming its selectivity [8].
This compound (TubA) is widely utilized in research as a potent and selective HDAC6 inhibitor with an IC50 of 15 nM in cell-free assays, demonstrating >1000-fold selectivity for all HDAC isoforms except HDAC8 (57-fold selectivity). [1] Despite this reported selectivity, recent evidence suggests that TubA's effects on oocyte maturation extend beyond HDAC6 inhibition, potentially involving off-target impacts on other HDAC family members and sirtuin pathways. [2] [3] This guide addresses the most common challenges researchers face when studying this compound-induced meiotic arrest in oocytes, providing evidence-based troubleshooting approaches and methodological details to ensure reliable and reproducible experimental outcomes.
Despite being marketed as a highly specific HDAC6 inhibitor, this compound exhibits broader inhibitory effects in oocyte models than often appreciated:
Table: this compound Selectivity Profile Based on Experimental Evidence
| Parameter | Reported Specificity | Experimental Observations in Oocytes |
|---|---|---|
| HDAC6 inhibition | IC50 = 15 nM [1] | Induces α-tubulin hyperacetylation [4] [5] |
| HDAC8 inhibition | 57-fold less selective [1] | RNA-seq shows multi-HDAC effects [2] |
| Other HDACs | >1000-fold selectivity [1] | Alters HDAC10, HDAC11 expression [2] |
| Sirtuins | Not typically reported | Modulates Sirtuin 2,5,6,7 expression [2] |
Troubleshooting Recommendations:
Successful TubA treatment produces characteristic meiotic arrest phenotypes:
Table: Concentration-Dependent Effects of this compound on Mouse Oocytes
| TubA Concentration | Polar Body Extrusion Rate | Observed Phenotypes | Reference |
|---|---|---|---|
| Control (DMSO) | 72.6 ± 3.7% | Normal maturation to MII | [4] |
| 1 μM | 65.0 ± 4.9% | Mild maturation delay | [4] |
| 5 μM | 57.3 ± 10.0% | Moderate arrest | [4] |
| 10 μM | 46.4 ± 3.4% | Significant arrest | [4] |
| 15 μM | 13.6 ± 6.0% | Severe arrest | [4] |
| 20 μM | 1.2 ± 0.8% | Complete meiotic arrest | [4] |
Based on multiple studies, the following protocol parameters are recommended:
Troubleshooting Recommendations:
Emerging evidence suggests therapeutic potential for HDAC6 inhibition in certain oocyte pathologies:
Objective: To assess the effects of this compound on meiotic maturation in mouse oocytes.
Materials & Reagents:
Procedure:
Timeline Considerations:
Polar Body Extrusion Scoring:
Spindle and Chromosome Analysis:
α-Tubulin Acetylation Analysis:
The molecular mechanisms underlying this compound-induced meiotic arrest involve multiple interconnected pathways:
This mechanism diagram illustrates how this compound's effects extend beyond HDAC6 inhibition to include sirtuin pathway modulation, ultimately disrupting microtubule dynamics, spindle formation, and chromosome alignment, while simultaneously affecting cell cycle regulation, signaling pathways, and metabolic processes - all converging to induce meiotic arrest.
Problem: Despite TubA treatment, significant percentage of oocytes continue to mature and extrude polar bodies.
Potential Causes and Solutions:
Problem: High percentage of oocytes show degenerative changes or death following TubA treatment.
Potential Causes and Solutions:
Problem: Significant variability in TubA effects between experimental replicates.
Potential Causes and Solutions:
Given concerns about TubA specificity, researchers should consider these complementary approaches:
For researchers investigating therapeutic applications:
This compound represents a valuable research tool for studying meiotic arrest and HDAC6 function in oocytes, though researchers must remain aware of its potential off-target effects and broader impact on cellular pathways. By following the optimized protocols, troubleshooting guides, and validation approaches outlined in this technical support document, researchers can effectively utilize this compound in their oocyte maturation studies while properly interpreting results within the context of both HDAC6-specific and potential non-specific effects. The emerging evidence of TubA's potential to rescue certain genetic oocyte defects [6] further highlights its value not only as a research tool but as a potential therapeutic candidate for specific forms of female infertility.
The table below summarizes the specific vehicle compositions and administration details for Tubastatin A from peer-reviewed studies.
| Vehicle Composition | Administration Route | Dosage | Animal Model | Purpose / Key Findings | Source |
|---|---|---|---|---|---|
| 5% DMSO in "10% HP-β-CD in saline" (pH adjusted with 0.5 M HCl) | Intravenous (IV) & Oral (PO) | 3 mg/kg (IV), 30 mg/kg (PO) | CD1 mice | Pharmacokinetic (PK) study; showed high plasma clearance and low oral bioavailability. | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% H2O | Intraperitoneal (IP) | 10 mg/kg | C57BL/6J mice (depression model) | Behavioral study; produced rapid and sustained antidepressant effects. | [2] |
| Information not specified in source | Intraperitoneal (IP) | 25 mg/kg to 100 mg/kg | Various disease models | Efficacy and tolerability in neurological, autoimmune, cardiac, and pulmonary disease models. | [1] |
A common way to confirm HDAC6 inhibition by this compound in vivo is to measure the acetylation levels of its substrate, α-tubulin. Here is a typical pharmacodynamic (PD) protocol derived from the search results:
The following diagram illustrates this experimental workflow:
When planning your experiments with this compound, please keep the following points in mind:
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing crucial roles in gene expression regulation and cellular homeostasis. The eleven zinc-dependent HDAC isozymes are classified into four groups: Class I (HDACs 1, 2, 3, 8), Class IIa (HDACs 4, 5, 7, 9), Class IIb (HDACs 6, 10), and Class IV (HDAC11). Inhibitor selectivity has emerged as a critical factor in therapeutic development, as non-selective HDAC inhibitors often cause significant side effects including thrombocytopenia, cardiotoxicity, and gastrointestinal complications [1]. This comparison guide objectively examines two strategically distinct HDAC inhibitors—Tubastatin A and Entinostat—focusing on their selectivity profiles, experimental data, and research applications to inform scientific decision-making.
The development of isoform-selective HDAC inhibitors represents an important advancement in epigenetic drug discovery, potentially enabling targeted therapeutic interventions with reduced off-target effects. This compound exemplifies a highly selective approach, focusing primarily on HDAC6 inhibition, while Entinostat demonstrates class-level selectivity, primarily targeting Class I HDACs. Understanding their distinct selectivity profiles, molecular mechanisms, and functional consequences is essential for researchers selecting appropriate tools for experimental design or therapeutic development [2] [1].
Table 1: Direct Comparison of this compound and Entinostat Selectivity Profiles
| Parameter | This compound | Entinostat |
|---|---|---|
| Primary Target | HDAC6 | HDAC1, HDAC3 |
| Inhibitor Class | HDAC6-selective | Class I-selective |
| HDAC1 IC₅₀ | 16.4 µM [2] | Nanomolar range [3] |
| HDAC6 IC₅₀ | 15 nM [2] | No significant activity |
| Selectivity Ratio (HDAC6/HDAC1) | >1,000-fold [2] | Not applicable |
| Key Secondary Targets | HDAC8 (57-fold selectivity over HDAC6) [4] | HDAC2 (micromolar activity) [3] |
| Cellular Localization of Targets | Predominantly cytoplasmic [5] | Primarily nuclear [3] |
This compound achieves its remarkable selectivity through strategic molecular design that capitalizes on structural differences in the catalytic channel rim between HDAC isoforms. The tetrahydro-γ-carboline cap group of this compound is both large and rigid enough to comfortably occupy the rim region of HDAC6, but clashes with the narrower rim regions of HDAC1 and other Class I HDACs [2]. The p-tolyl linker group further enhances this selectivity by fixing the rotational axis at approximately 113°, optimally positioning the cap group within HDAC6's wider catalytic channel. This sophisticated molecular design results in potent HDAC6 inhibition (IC₅₀ = 15 nM) with minimal activity against other HDACs except for moderate inhibition of HDAC8 (IC₅₀ = 854 nM) [2] [4].
Entinostat employs a different selectivity strategy, specifically targeting Class I HDACs while sparing Class II enzymes. It demonstrates hierarchical potency within Class I HDACs, with highest potency against HDAC1 (nanomolar range), significantly less potency against HDAC2 and HDAC3 (micromolar range), and no reported activity against HDAC8 or any Class II HDACs [3]. This selective inhibition profile stems from Entinostat's molecular structure that preferentially interacts with structural features unique to Class I catalytic domains. The nuclear localization of Entinostat's primary targets aligns with its effects on gene expression through histone hyperacetylation, contrasting with this compound's primarily cytoplasmic actions through tubulin acetylation [3] [2].
Table 2: Experimental Protocols for Assessing HDAC Inhibitor Activity
| Assay Type | Methodology Details | Key Measurements | Relevant Citations |
|---|---|---|---|
| Cell-Free Enzyme Inhibition | Purified human HDAC protein incubated with inhibitors and fluorogenic substrates (e.g., RHK-K(Ac)-AMC); fluorescence measured after 30 min - 4 hrs | IC₅₀ values determined by curve-fitting dose/response slopes | [2] [4] |
| Cellular Target Engagement | Treatment of human cancer cell lines (HeLa, SHSY5Y) for 6-8 hrs; measurement of α-tubulin or histone acetylation by immunofluorescence or Western blot | Acetylation level increases relative to untreated controls; cellular IC₅₀ values | [2] [4] |
| Chromatin Immunoprecipitation (ChIP) | Cross-linked chromatin from treated cells immunoprecipitated with HDAC-specific antibodies; bound DNA quantified by PCR | HDAC occupancy at specific genomic loci (e.g., HIV LTR) following inhibitor treatment | [3] |
| Antiproliferative Assays | Treatment of cancer cell lines for 48-72 hrs; cell viability measured by MTT, MTS, or CCK-8 assays | IC₅₀ values for growth inhibition; apoptosis markers | [4] [6] |
The following diagram illustrates the key experimental approaches for evaluating HDAC inhibitor selectivity and activity:
Diagram 1: Experimental workflow for evaluating HDAC inhibitor selectivity and activity, encompassing biochemical, cellular, and functional assessment methods.
This compound induces pronounced cytoplasmic changes through its primary action on HDAC6, resulting in marked α-tubulin hyperacetylation without significant effects on histone acetylation [2]. This unique profile makes it particularly valuable for studying cytoskeletal dynamics, intracellular transport, and protein aggregation processes. In disease models, this compound demonstrates neuroprotective properties in primary cortical neuron cultures against glutathione depletion-induced oxidative stress without neuronal toxicity, forecasting potential applications in neurodegenerative conditions [2]. Additionally, it promotes autophagy activation and increases apoptosis in various cancer cell lines, supporting its investigation as an anticancer agent, particularly in combination therapies [4].
Entinostat exerts its primary effects in the nuclear compartment, inducing histone hyperacetylation and chromatin remodeling that leads to altered gene expression patterns [3]. This mechanism underlines its applications in cancer therapy, where it has been shown to mediate HER2 downregulation in gastric cancer cells, providing the basis for its particular efficacy in HER2-amplified tumors [6]. In HIV research, Entinostat induces virus production from latently infected primary CD4+ T cells by removing HDAC1 from the HIV long terminal repeat, making it an attractive option for HIV latency reversal strategies [3]. More recently, Entinostat has demonstrated potential in cell therapy enhancement, sustaining chimeric antigen receptor (CAR) expression in CAR-NK cells and thereby enhancing their anti-tumor efficacy in multiple myeloma models [7].
The following diagram illustrates the distinct signaling pathways and physiological effects of this compound and Entinostat:
Diagram 2: Comparative signaling pathways of this compound (HDAC6-selective) and Entinostat (Class I-selective) showing their distinct mechanisms and physiological outcomes.
While this compound is widely characterized as a highly selective HDAC6 inhibitor, some contradictory evidence merits consideration. A 2019 study suggested that this compound may inhibit both HDAC and Sirtuin activities in mouse oocytes rather than functioning as a specific HDAC6 inhibitor [8]. RNA-sequencing analysis revealed that this compound treatment caused significant changes in the expression of multiple HDAC subfamily genes (Hdac6, 10, and 11) and Sirtuins (2, 5, 6, and 7). The authors concluded that this compound-induced abnormal meiotic maturation and oocyte senescence might result from combined HDAC and Sirtuin inhibition rather than HDAC6 inhibition alone [8]. Researchers should consider these potential off-target effects when interpreting results, particularly in complex biological systems.
For Entinostat, the primary consideration involves its hierarchical selectivity within Class I HDACs. While described as a Class I-selective inhibitor, it actually demonstrates nanomolar potency only against HDAC1, with significantly reduced potency (micromolar range) against HDAC2 and HDAC3 [3]. This potency gradient means that cellular effects observed at lower concentrations primarily reflect HDAC1 inhibition, while higher concentrations may engage additional HDACs. Chromatin immunoprecipitation studies have shown that Entinostat treatment removes HDAC1 specifically from the HIV long terminal repeat in latently infected primary CD4+ T cells, while vorinostat (a pan-HDACi) removes both HDAC1 and HDAC2 [3]. These nuances in mechanism of action should inform experimental design and data interpretation.
Neurodegenerative Disease Research: this compound is preferred for studies focusing on cytoskeletal integrity, axonal transport, and protein aggregation due to its specific HDAC6 inhibition and neuroprotective effects without significant toxicity [2].
Cancer Epigenetics Studies: Entinostat is recommended for investigations requiring transcriptional reprogramming and cell differentiation effects, particularly in HER2-amplified cancers where it demonstrates potent downregulation of oncogenic signaling [6].
HIV Latency Reversal: Entinostat has demonstrated specific efficacy in reversing HIV latency through selective HDAC1 inhibition, making it suitable for HIV cure strategies with potentially fewer side effects than pan-HDAC inhibitors [3].
Combination Therapy Screening: this compound shows promise in combination with proteasome inhibitors for cancer treatment, while Entinostat demonstrates synergy with HER2 inhibitors and immunotherapies, providing rational bases for combination therapy development [7] [6].
In Vivo Disease Modeling: Both compounds present favorable profiles for in vivo studies, with this compound demonstrating blood-brain barrier penetration and Entinostat showing well-characterized pharmacokinetics in multiple species, supporting their use in preclinical disease modeling [2] [6].
The table below provides a direct comparison of the half-maximal inhibitory concentration (IC50) values for HDAC6 and other selected HDAC isoforms. A lower IC50 value indicates higher potency.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Key Selectivity (HDAC6 vs. Class I) |
|---|---|---|---|---|---|---|
| Tubastatin A (TubA) | 0.018 [1] | 3.2 [1] | 3.5 [1] | 4.9 [1] | Information missing | >1000-fold [1] |
| ACY-1215 (Ricolinostat) | 0.0047 [2] | 0.058 [1] | 0.048 [1] | 0.051 [1] | 0.1 [1] | ~10-fold [2] |
Beyond pure potency, the choice between these inhibitors often depends on their specific properties and validated applications in different research models.
This compound: Characterized by its exceptional selectivity for HDAC6 over Class I HDACs, which exceeds 1000-fold [1]. It is widely used as a reference HDAC6 inhibitor in preclinical research.
ACY-1215 (Ricolinostat): Notable for being one of the first orally bioavailable HDAC6-selective inhibitors [2]. While highly potent against HDAC6, its selectivity over Class I HDACs is more moderate, around 10-fold [2].
The biological effects of these inhibitors are typically validated through specific experimental workflows. Key methodologies are outlined below, with a general workflow for assessing HDAC6 inhibition and its functional consequences in cellular models.
Verifying HDAC6 Inhibition: The most common method to confirm HDAC6 inhibition is by measuring the acetylation status of its primary substrate, α-tubulin, via Western blot [4] [3] [5]. An increase in acetylated α-tubulin levels, without a change in acetylated histones, indicates successful and selective HDAC6 inhibition.
Assessing Anti-Tumor Efficacy: In cancer research, the synergistic effect between ACY-1215 and bortezomib was evaluated using cell viability assays (MTT) on multiple myeloma cell lines. Apoptosis was confirmed by measuring the activation of caspases (-3, -8, -9) and PARP cleavage using Western blot [5].
In Vivo Administration: For animal studies, these inhibitors are typically administered via intraperitoneal injection. For instance, this compound has been used at 25 mg/kg in rat stroke models [3], while ACY-1215 has been used at 50 mg/kg in mouse cancer models [6]. Effects on the brain are confirmed by observing increased α-tubulin acetylation in brain tissues post-treatment [3].
The table below summarizes key in vitro data for Tubastatin A and other common hydroxamate HDAC inhibitors.
| Inhibitor | Primary Target | HDAC6 IC₅₀ | HDAC1 IC₅₀ | HDAC8 IC₅₀ | Selectivity Ratio (HDAC1/6) | Key Characteristics |
|---|---|---|---|---|---|---|
| This compound | HDAC6 | 15 nM [1] | ~17 µM [1] | 854 nM [1] | >1,000-fold [1] | Highly selective for HDAC6 over Class I HDACs, except for moderate activity on HDAC8 (57-fold selective) [1]. |
| Vorinostat (SAHA) | Pan-HDAC | ~20 nM [2] | ~20 nM [2] | Information Missing | ~1-fold | A broad-spectrum, pan-inhibitor; approved for cutaneous T-cell lymphoma [2] [3]. |
| Trichostatin A (TSA) | Pan-HDAC | Class I, II (inclusive) [2] | Class I, II (inclusive) [2] | Information Missing | ~1-fold | A classic, potent pan-HDAC inhibitor often used in research [2]. |
| Belinostat (PXD101) | Pan-HDAC | Class I, II (inclusive) [2] | Class I, II (inclusive) [2] | Information Missing | ~1-fold | A pan-HDAC inhibitor approved for peripheral T-cell lymphoma [2]. |
| Panobinostat (LBH589) | Pan-HDAC | Class I, II (inclusive) [2] | Class I, II (inclusive) [2] | Information Missing | ~1-fold | A potent pan-HDAC inhibitor approved for multiple myeloma [2]. |
| Cmpd. 18 | HDAC6 | 5.41 nM [4] | Information Missing | Information Missing | 117.23 (for HDAC1) [4] | A recently discovered AI-driven HDAC6 inhibitor with higher potency and selectivity than this compound [4]. |
Different selectivity profiles lead to distinct biological outcomes and research applications.
Here are standard methodologies used to generate the data cited in this guide.
This biochemical assay determines a compound's potency and selectivity against purified HDAC enzymes [1].
This cell-based assay confirms that this compound engages HDAC6 and produces the expected pharmacological effect.
To help visualize the core experimental workflow for characterizing an HDAC6 inhibitor like this compound, the following diagram outlines the key steps:
Cmpd. 18, which may offer superior profiles for your specific application [4].
The table below summarizes the experimental findings from a study testing three HDAC inhibitors on male rats selectively bred for high ethanol consumption [1].
| HDAC Inhibitor | HDAC Isoform Target | Efficacy in HAD1 Rats | Efficacy in P Rats | Key Finding |
|---|---|---|---|---|
| Tubastatin A | HDAC6 (selective) | No reduction in ethanol intake | No reduction in ethanol intake | Inhibition of HDAC6 does not appear to regulate ethanol intake [1]. |
| Entinostat | HDAC1 & HDAC3 (selective) | Reduced 2-, 4-, & 24-h intake | Reduced 24-h intake (highest dose) | A selective Class I HDACi can effectively reduce ethanol intake [1]. |
| Quisinostat | Pan-HDACi (Class I & II) | Reduced 24-h intake (high dose) | No reduction in ethanol intake | Efficacy may vary significantly between different rodent lines [1]. |
For a deeper analysis, here are the specific experimental protocols and results from the key comparative study.
The divergent results between this compound and Entinostat/Quisinostat can be understood by examining their primary molecular targets and downstream effects.
| Biological Context | Cell Line / Animal Model | This compound Concentration / Dose | Key Outcome on Acetylated α-Tubulin | Experimental Method | Citation |
|---|---|---|---|---|---|
| In Vitro Selectivity Validation | U266B1 (Human Cancer Cells) | ~0.015 µM (IC50 estimated) | Robust increase, used to validate HCA assay for HDAC6 selectivity | High-Content Analysis (HCA) | [1] |
| Glioblastoma Research | LN405 & T98G (Human Glioblastoma Cells) | 5 - 50 µM | Notable increase in acetylated α-tubulin levels | Western Blot | [2] |
| Stroke Model (Rat) | Rat MCAO Model (In Vivo) | 25 mg/kg (IP injection) | Restored decreased acetylation levels in ischemic brain cortex and striatum | Western Blot | [3] |
| Hemorrhagic Shock (Rat) | Wistar-Kyoto Rat Model (In Vivo) | 70 mg/kg | Prevented acute lung injury; associated with increased acetylation (in vitro data) | Histology, In Vitro Western Blot | [4] [5] |
| Endothelial Barrier (In Vitro) | HUVECs (Human Endothelial Cells) | 15 µM | Attenuated anoxia-induced hyperpermeability | Western Blot | [4] [5] |
| Pharmacokinetics/ Dynamics (Mouse) | CD1 Mouse (In Vivo) | 10 mg/kg (IP injection) | Max. increase of Ac-α-tubulin in heart at 1 hr post-injection | Western Blot (Pharmacodynamic) | [6] |
The following protocols detail how to detect acetylated α-tubulin and validate this compound's activity in a laboratory setting.
This is a common method used across multiple studies to assess HDAC6 inhibition [4] [2] [3].
This quantitative cellular assay simultaneously monitors inhibition of HDAC6 and Class I HDACs [1].
The following diagram illustrates the mechanism of this compound and the experimental workflow for validating its effect.
This diagram shows that this compound inhibits the HDAC6 enzyme [6], leading to the accumulation of its substrate, acetylated α-tubulin. This accumulation can alter critical cellular functions, which is the subject of research. The experimental workflow (gray box) outlines the key steps to validate this effect in a lab setting.